molecular formula C8H5ClN2O B019579 8-Chloroquinazolin-4-OL CAS No. 101494-95-5

8-Chloroquinazolin-4-OL

Cat. No.: B019579
CAS No.: 101494-95-5
M. Wt: 180.59 g/mol
InChI Key: JWLJDRWZFALRKE-UHFFFAOYSA-N
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Description

8-Chloroquinazolin-4-OL is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLJDRWZFALRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445662
Record name 8-CHLOROQUINAZOLIN-4-OL
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101494-95-5
Record name 8-Chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101494-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-CHLOROQUINAZOLIN-4-OL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 8-Chloroquinazolin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 8-Chloroquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, also known as 8-chloro-3,4-dihydroquinazolin-4-one, is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have shown potential as inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), highlighting their significance in drug discovery, particularly in the development of anticancer agents. The synthesis of this core structure is, therefore, of considerable interest to the scientific community.

The most common and direct route to this compound involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source, typically formamide or formic acid. This guide will focus on these established methods, providing detailed experimental procedures and comparative data.

Synthetic Pathways

The primary synthetic strategies for obtaining this compound are outlined below. These methods are valued for their reliability and scalability.

Synthesis from 2-Amino-3-chlorobenzoic Acid and Formamide

This is the most widely employed method, involving a one-pot reaction that is both efficient and straightforward. The reaction proceeds via the initial formation of a formylamino intermediate, which then undergoes intramolecular cyclization to yield the desired quinazolinone.

G 2-Amino-3-chlorobenzoic Acid 2-Amino-3-chlorobenzoic Acid ReactionMixture Reaction Mixture 2-Amino-3-chlorobenzoic Acid->ReactionMixture Formamide Formamide Formamide->ReactionMixture Heating Heating (125-160°C) ReactionMixture->Heating Cyclocondensation Cyclocondensation Heating->Cyclocondensation This compound This compound Cyclocondensation->this compound

Fig. 1: Synthesis of this compound from 2-amino-3-chlorobenzoic acid and formamide.
Synthesis using Microwave Irradiation

A modern and efficient alternative to conventional heating is the use of microwave irradiation. This method significantly reduces reaction times while often improving yields. The underlying chemical transformation remains the same as the conventional method.

G StartingMaterials 2-Amino-3-chlorobenzoic Acid + Formamide MicrowaveReactor Microwave Reactor StartingMaterials->MicrowaveReactor Irradiation Microwave Irradiation MicrowaveReactor->Irradiation RapidCyclization Rapid Cyclization Irradiation->RapidCyclization Product This compound RapidCyclization->Product

Fig. 2: Microwave-assisted synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Conventional Heating Method

This protocol is adapted from established procedures for the synthesis of quinazolin-4-ones.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Formamide

  • Sand bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • A mixture of 2-amino-3-chlorobenzoic acid (1.0 equivalent) and formamide (5.0 equivalents) is placed in a round-bottom flask.

  • The flask is fitted with a reflux condenser and heated in a sand bath or with a heating mantle to 130-140°C.

  • The reaction mixture is maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is poured into cold water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.

Microwave-Assisted Method

This method offers a significant reduction in reaction time.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Formamide

  • Microwave reactor

  • Pyrex beaker

Procedure:

  • In a Pyrex beaker, 2-amino-3-chlorobenzoic acid (1.0 equivalent) and formamide (5.0 equivalents) are thoroughly mixed.

  • The beaker is covered and placed in a microwave reactor.

  • The mixture is irradiated in stages. An example protocol would be irradiating at 30% power (e.g., 270 W) for 5 minutes, followed by a cooling period, and then another 5 minutes of irradiation.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting residue is washed thoroughly with water, dried, and then recrystallized from an appropriate solvent to afford pure this compound.

Quantitative Data

The following table summarizes the typical reaction conditions and yields for the synthesis of quinazolin-4-ones, which are analogous to the synthesis of this compound. Specific yields for the 8-chloro derivative may vary but are expected to be in a similar range.

MethodStarting MaterialReagentTemperature (°C)TimeYield (%)
Conventional2-Aminobenzoic acidFormamide130-1402 hours~96%
Conventional2-Aminobenzoic acidFormamide150-1608 hours61%
Microwave2-Aminobenzoic acidFormamideN/A10 min86.4%

Conclusion

The synthesis of this compound is a well-established process, with the cyclocondensation of 2-amino-3-chlorobenzoic acid and formamide being the most efficient and common method. Both conventional heating and microwave-assisted protocols provide high yields of the desired product. The choice between these methods will depend on the available equipment and desired reaction time. This guide provides the necessary information for researchers to successfully synthesize this important heterocyclic compound for further application in medicinal chemistry and drug development.

8-Chloroquinazolin-4-OL chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 8-Chloroquinazolin-4-ol

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. The quinazolinone core is a prevalent scaffold in numerous biologically active compounds.

Chemical Structure and Properties

This compound exists in a tautomeric equilibrium with its more stable keto form, 8-chloroquinazolin-4(3H)-one. This document will refer to the compound by its common name, 8-Chloroquinazolin-4(1H)-one, reflecting the predominant tautomer.

IUPAC Name: 8-chloroquinazolin-4(1H)-one Synonyms: 8-CHLOROQUINAZOLIN-4(1H)-ONE Tautomeric Forms: The compound exhibits keto-enol tautomerism, readily interconverting between the -ol and -one forms, with the quinazolinone form being thermodynamically favored.

Physicochemical Data

The quantitative properties of 8-Chloroquinazolin-4(1H)-one are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 101494-95-5[1]
Molecular Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
Relative Density 1.50 g/cm³ (at 20°C)[1]
Solubility Soluble in DMSO (22.5 mg/mL, 124.59 mM)[1]
SMILES Clc1cccc2c1nc[nH]c2=O[1]

Synthesis and Experimental Protocols

The synthesis of the quinazolinone scaffold is well-established, with several methods available. A highly employed and fundamental approach begins with substituted anthranilic acid.

General Synthesis of the Quinazolinone Core

This protocol outlines a common two-step synthesis adapted from established methodologies for creating the 4(3H)-quinazolinone structure.[2][3]

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A 2-Amino-3-chlorobenzoic Acid (Starting Material) C Heat / Reflux A->C B Acyl Chloride / Acetic Anhydride B->C D 8-Chloro-1,3-benzoxazin-4-one (Intermediate) C->D Acylation & Dehydration G Reflux D->G E Ammonia or Primary Amine E->G F Solvent (e.g., Ethanol) F->G H 8-Chloroquinazolin-4(1H)-one (Final Product) G->H Amination & Ring Opening/Closure

Caption: General synthesis workflow for 8-Chloroquinazolin-4-one.

Methodology:

  • Step 1: Synthesis of the Benzoxazinone Intermediate:

    • 2-Amino-3-chlorobenzoic acid (the chlorinated analogue of anthranilic acid) is reacted with an acylating agent such as an acyl chloride or, more commonly, an excess of acetic anhydride.[2]

    • The mixture is heated under reflux. This condition facilitates both the acylation of the amino group and the subsequent intramolecular cyclization via dehydration to form the corresponding 8-chloro-1,3-benzoxazin-4-one intermediate.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the intermediate product is often precipitated by pouring it into water, then collected by filtration.[2]

  • Step 2: Formation of the Quinazolinone Ring:

    • The isolated benzoxazinone intermediate is dissolved in a suitable solvent, such as ethanol.

    • An amine source, typically an excess of aqueous ammonia or a primary amine, is added to the solution.

    • The mixture is heated under reflux for several hours.[2] The amine attacks the carbonyl group of the benzoxazinone, leading to ring opening followed by recyclization to form the thermodynamically stable quinazolinone ring system.

    • After cooling, the final product, 8-Chloroquinazolin-4(1H)-one, precipitates and can be purified by filtration, washing, and recrystallization.

Protocol for Stock Solution Preparation

For in vitro biological assays, a concentrated stock solution is required.

Methodology:

  • Weighing: Accurately weigh the desired amount of 8-Chloroquinazolin-4(1H)-one powder.

  • Dissolution: Add Dimethyl Sulfoxide (DMSO) to the powder to achieve the target concentration (e.g., 22.5 mg/mL).

  • Solubilization: To ensure complete dissolution, sonication is recommended.[1]

  • Storage: The stock solution should be stored at -80°C for long-term stability (up to one year). For short-term use, storage at -20°C is also acceptable.[1]

Biological Activity and Signaling Pathways

Quinazolinone derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] Specifically, 8-Chloroquinazolin-4(1H)-one has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1]

Mechanism of Action: PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks (SSBs).

  • DNA Damage and PARP-1 Activation: When SSBs occur, PARP-1 binds to the damaged site and becomes activated.

  • PARylation: Activated PARP-1 uses NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.

  • Recruitment of Repair Machinery: This PARylation process acts as a scaffold to recruit other DNA repair proteins (e.g., XRCC1, DNA ligase III) to the site of damage, facilitating the repair of the SSB.

  • Role of this compound: As a PARP inhibitor, this compound binds to the active site of PARP-1, preventing the synthesis of PAR. This "traps" PARP-1 on the DNA and halts the SSB repair process.

  • Synthetic Lethality: During DNA replication, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (e.g., BRCA1/2), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy in oncology.

The signaling pathway below illustrates this mechanism of action.

G cluster_pathway PARP-1 Inhibition Pathway cluster_HR Homologous Recombination (HR) Status DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 activates SSB_Repair SSB Repair Replication DNA Replication DNA_damage->Replication if unrepaired PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes Inhibitor This compound Inhibitor->PARP1 inhibits Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair_Proteins->SSB_Repair mediate DSB DNA Double-Strand Break (DSB) Replication->DSB converts SSB to HR_Proficient HR Proficient (e.g., Normal Cells) DSB->HR_Proficient repaired by HR_Deficient HR Deficient (e.g., BRCA-mutant Cancer) DSB->HR_Deficient repair fails in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Apoptosis / Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: Mechanism of PARP-1 inhibition and synthetic lethality.

References

An In-Depth Technical Guide to the Mechanism of Action of 8-Chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of 8-Chloroquinazolin-4-ol, a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The information is compiled for researchers and professionals in drug development, with a focus on its biochemical activity, relevant experimental methodologies, and the signaling context of its target.

Core Mechanism of Action: PARP-1 Inhibition

This compound functions as an inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] It is categorized as a nicotinamide mimic, suggesting that its inhibitory action occurs through competition with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's catalytic domain.[1][2] By occupying the nicotinamide binding pocket, this compound prevents the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins, a critical process in the cellular response to DNA damage.

The inhibition of PARP-1 by this compound has significant implications for cellular processes, particularly in the context of cancer biology. PARP-1 is a key player in the repair of single-strand DNA breaks (SSBs). When PARP-1 is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of these DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapies.

Quantitative Data

The primary reported quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50) against the PARP-1 enzyme.

CompoundTargetIC50Compound Reference
This compoundPARP-15.65 µMCompound 18[1][2]

Note: Further quantitative data, such as binding affinity (Ki) and selectivity against other PARP isoforms, are not available in the reviewed literature.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical PARP-1 signaling pathway in response to DNA damage and the inhibitory action of this compound.

PARP1_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 (Active) DNA_damage->PARP1 recruits & activates NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) NAD->PAR synthesizes DDR_proteins DNA Damage Repair Proteins (e.g., XRCC1) PAR->DDR_proteins recruits SSB_Repair Single-Strand Break Repair DDR_proteins->SSB_Repair Inhibitor This compound Inhibitor->PARP1 inhibits

Caption: PARP-1 activation at DNA damage sites and its inhibition by this compound.

Experimental Protocols

While the specific experimental protocol used to determine the IC50 of this compound is not detailed in the available literature, a generalized protocol for a biochemical PARP-1 inhibition assay is provided below. This represents a standard methodology for evaluating the potency of PARP inhibitors.

Generalized PARP-1 Enzymatic Assay Protocol (Chemiluminescent)

This protocol is a representative workflow and may not reflect the exact conditions used for the initial characterization of this compound.

  • Plate Preparation:

    • A 96-well white plate is coated with histones, which will serve as the protein substrate for PARP-1.

    • The plate is incubated overnight at 4°C to allow for histone adsorption.

    • The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

    • Blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

    • The plate is washed again before use.

  • Reaction Mixture Preparation:

    • A reaction buffer containing buffer salts, dithiothreitol (DTT), and activated DNA (to stimulate PARP-1 activity) is prepared.

    • Biotinylated NAD+ is added to the reaction buffer. This modified substrate allows for the detection of the newly synthesized PAR chains.

    • Recombinant human PARP-1 enzyme is diluted to the desired concentration in the reaction buffer.

  • Inhibitor Preparation:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • A serial dilution of the inhibitor is performed to test a range of concentrations. A vehicle control (DMSO only) is also prepared.

  • Enzymatic Reaction:

    • The diluted inhibitor or vehicle is added to the appropriate wells of the histone-coated plate.

    • The enzymatic reaction is initiated by adding the PARP-1 enzyme/biotinylated NAD+ mixture to all wells.

    • The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the PARylation reaction to occur.

  • Detection:

    • The reaction is stopped, and the plate is washed to remove unreacted components.

    • Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) is added to each well. The streptavidin binds to the biotin incorporated into the PAR chains.

    • The plate is incubated to allow for this binding and then washed again.

    • A chemiluminescent HRP substrate is added to each well. The HRP enzyme catalyzes a reaction that produces light.

    • The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of PARylation, and thus to the activity of PARP-1.

  • Data Analysis:

    • The luminescence data is plotted against the inhibitor concentration.

    • The IC50 value is calculated by fitting the data to a dose-response curve. This value represents the concentration of this compound required to inhibit PARP-1 activity by 50%.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Plate_Prep 1. Plate Coating (Histones) Add_Inhibitor 4. Add Inhibitor to Plate Plate_Prep->Add_Inhibitor Inhibitor_Prep 2. Inhibitor Dilution (this compound) Inhibitor_Prep->Add_Inhibitor Reagent_Prep 3. Reagent Mix (PARP-1, Biotin-NAD+) Start_Reaction 5. Add Reagent Mix Reagent_Prep->Start_Reaction Add_Inhibitor->Start_Reaction Incubation 6. Incubate at RT Start_Reaction->Incubation Add_Strep_HRP 7. Add Strep-HRP Incubation->Add_Strep_HRP Add_Substrate 8. Add Chemi Substrate Add_Strep_HRP->Add_Substrate Read_Signal 9. Read Luminescence Add_Substrate->Read_Signal IC50_Calc 10. Calculate IC50 Read_Signal->IC50_Calc

Caption: A generalized workflow for a PARP-1 enzymatic inhibition assay.

References

The Biological Landscape of 8-Chloroquinazolin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many variations, the 8-chloroquinazolin-4-ol core represents a specific pharmacophore with underexplored potential. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a primary focus on their anticancer properties. Due to the limited volume of research focused specifically on the 8-chloro substitution, this guide also draws upon data from structurally related 8-substituted quinazolin-4-one derivatives to infer potential structure-activity relationships.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have gained prominence as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The primary molecular targets for many quinazoline-based anticancer agents are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell proliferation, survival, and angiogenesis—hallmarks of cancer.[3][4]

While specific quantitative data for this compound derivatives is sparse in publicly available literature, the broader class of 8-substituted quinazolin-4-ones has been investigated. For instance, a group of 2-alkyl/aryl-8-substituted-quinazoline-4-ones were prepared and evaluated as PARP inhibitors, with some compounds exhibiting significant cytotoxicity in murine leukemia cells.[5] Another study on 2-(amino)quinazolin-4(3H)-one derivatives explored the impact of substitutions at the 8-position on antibacterial activity, demonstrating that modifications at this position can significantly influence biological outcomes.[6]

Quantitative Data on Related Quinazolinone Derivatives

To provide a comparative context, the following table summarizes the anticancer activity of various quinazolinone derivatives from the literature. It is important to note that these compounds do not all possess the specific 8-chloro-4-hydroxy scaffold but offer insights into the broader potential of this chemical class.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Compound 18b 2-substituted quinazoline-4-amineK562 (Chronic Myeloid Leukemia)0.05 ± 0.02[7]
Compound 23a 2-substituted quinazoline-4-amineK562 (Chronic Myeloid Leukemia)>50[7]
Compound 7i 6-arylureido-4-anilinoquinazolineA549 (Non-small cell lung cancer)2.25[4]
Compound 7i 6-arylureido-4-anilinoquinazolineHT-29 (Colorectal adenocarcinoma)1.72[4]
Compound 7i 6-arylureido-4-anilinoquinazolineMCF-7 (Breast adenocarcinoma)2.81[4]

Signaling Pathways

The primary mechanism of action for many anticancer quinazoline derivatives involves the inhibition of receptor tyrosine kinases, leading to the downregulation of key signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[1][2][8] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][9] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[8]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits Synthesis_Workflow Start Substituted Anthranilic Acid Intermediate1 Quinazoline-2,4-dione Start->Intermediate1 Urea, Heat Intermediate2 2,4-Dichloroquinazoline Intermediate1->Intermediate2 POCl3 Final_Product Substituted Quinazolin-4-one Derivative Intermediate2->Final_Product Amine/Nucleophile MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Treat Treat with Test Compounds Seed->Treat Incubate_Compound Incubate (24-72h) Treat->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 8-Chloroquinazolin-4-OL, a key heterocyclic compound with potential applications in drug discovery, notably as a PARP-1 inhibitor. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known data with established, detailed experimental protocols for characterizing similar quinazolinone derivatives.

Core Physicochemical Properties

This compound is a derivative of quinazoline, a bicyclic aromatic heterocycle. It exists in a tautomeric equilibrium with its keto form, 8-Chloroquinazolin-4(1H)-one. For similar quinolone systems, the keto form is generally more stable and predominates in both solid and polar solvent phases.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation development. While a comprehensive solubility profile for this compound across a range of solvents is not extensively documented, some data is available.

Table 1: Known Solubility Data for 8-Chloroquinazolin-4(1H)-one

SolventSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)22.5 mg/mL[1]124.59 mM[1]Sonication is recommended for dissolution.[1]

Generally, the parent quinazoline is water-soluble. The solubility of quinazolinone derivatives can be enhanced through techniques such as the formation of solid dispersions.[2]

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.

  • Sample Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the supernatant from the solid material by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess This compound to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate check_solid Confirm presence of undissolved solid agitate->check_solid centrifuge Centrifuge/ Filter check_solid->centrifuge collect Collect clear supernatant centrifuge->collect dilute Dilute supernatant collect->dilute hplc Quantify by HPLC-UV dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Fig. 1: Workflow for Solubility Determination by Shake-Flask Method.

Stability Profile

The chemical stability of a compound is crucial for its development, storage, and therapeutic efficacy. The quinazolinone ring is generally considered stable under mild acidic and alkaline conditions, as well as to oxidation and reduction.[3] However, degradation can occur under more strenuous conditions.

Table 2: Known Storage and Stability Information for 8-Chloroquinazolin-4(1H)-one

FormStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]

Studies on other quinazoline derivatives have shown that they can be unstable when exposed to normal room lighting, and stability is improved when stored in the dark.[4]

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods. These studies typically involve subjecting the compound to stress conditions more severe than accelerated stability testing.

  • Hydrolytic Degradation:

    • Prepare solutions of this compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (alkaline).

    • Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., up to 72 hours).

    • Draw samples at various time points, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

    • Store the solution at room temperature, protected from light, for a defined period.

    • Analyze samples at different time intervals by HPLC. The pyrimidine ring of the quinazoline nucleus can be susceptible to attack by oxidative species.[5]

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).

    • Maintain a control sample in the dark.

    • Analyze both the light-exposed and dark control samples by HPLC.

  • Thermal Degradation:

    • Expose the solid this compound to dry heat at an elevated temperature (e.g., 80-100°C) for a set duration.

    • Analyze the sample by HPLC to assess for degradation products.

G cluster_stress Stress Conditions cluster_outcomes Outcomes compound This compound (Solid and Solution) acid Acidic (e.g., 0.1N HCl, Heat) compound->acid base Basic (e.g., 0.1N NaOH, Heat) compound->base oxidative Oxidative (e.g., H2O2, RT) compound->oxidative photolytic Photolytic (ICH Q1B Light) compound->photolytic thermal Thermal (Dry Heat) compound->thermal analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis pathways Degradation Pathways analysis->pathways products Structure of Degradants analysis->products method Validation of Analytical Method analysis->method

Fig. 2: General Workflow for Forced Degradation Studies.

Signaling Pathway Involvement

This compound has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during replication. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), this leads to synthetic lethality and cell death.

G cluster_dna_damage DNA Damage cluster_parp PARP-1 Activity cluster_replication Replication cluster_repair_outcome Repair & Outcome dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 recruits replication DNA Replication dna_damage->replication ssb_repair Single-Strand Break Repair parp1->ssb_repair facilitates parp_inhibition This compound parp_inhibition->parp1 inhibits dsb Double-Strand Break replication->dsb causes hr_repair Homologous Recombination Repair dsb->hr_repair brca_deficient BRCA Deficient (No HR Repair) dsb->brca_deficient cell_survival Cell Survival hr_repair->cell_survival cell_death Cell Death (Synthetic Lethality) brca_deficient->cell_death

Fig. 3: Signaling Pathway of PARP-1 Inhibition by this compound.

This guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided experimental protocols can be adapted to generate the specific data required for comprehensive characterization and successful drug development.

References

8-Chloroquinazolin-4-OL: An In-depth Technical Guide on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 8-Chloroquinazolin-4-OL, a quinazoline derivative with demonstrated inhibitory activity against key enzymes implicated in cancer. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Findings: Confirmed and Potential Therapeutic Targets

Extensive research into the quinazoline scaffold has revealed its potential as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. While the broader class of quinazolines has been shown to target multiple kinases involved in oncogenesis, specific data for this compound is currently most robust for its activity as a PARP-1 inhibitor. Other key oncogenic kinases are considered potential targets based on the well-established activity of the quinazoline core.

Confirmed Therapeutic Target: Poly (ADP-ribose) Polymerase-1 (PARP-1)

This compound has been identified as a direct inhibitor of Poly (ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Potential Therapeutic Targets

The quinazoline scaffold is a well-established pharmacophore for the inhibition of several receptor tyrosine kinases (RTKs) that are central to cancer cell proliferation, survival, and angiogenesis. While specific inhibitory data for this compound against these targets is not yet publicly available, its structural similarity to known inhibitors suggests it may also target the following kinases:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers, EGFR signaling promotes cell proliferation and survival.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Phosphoinositide 3-Kinase (PI3K): A central node in a signaling pathway that regulates cell growth, metabolism, and survival.

Quantitative Data Summary

The following table summarizes the known quantitative inhibitory activity of this compound against its confirmed therapeutic target.

CompoundTargetAssay TypeIC50 (µM)
This compoundPARP-1Enzyme Assay5.65[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the confirmed and potential therapeutic targets of this compound.

PARP1_Signaling_Pathway DNA Damage DNA Damage PARP-1 PARP-1 PARylation PARylation PARP-1->PARylation catalyzes Apoptosis Apoptosis PARP-1->Apoptosis inhibition leads to This compound This compound This compound->PARP-1 inhibits NAD+ NAD+ NAD+->PARylation substrate DNA Repair DNA Repair PARylation->DNA Repair recruits factors for Cell Survival Cell Survival DNA Repair->Cell Survival

Figure 1: PARP-1 Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization EGFR->Dimerization This compound (potential) This compound (potential) This compound (potential)->EGFR inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_Akt PI3K/Akt Pathway Autophosphorylation->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Figure 2: Potential Inhibition of the EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds Dimerization Dimerization VEGFR-2->Dimerization This compound (potential) This compound (potential) This compound (potential)->VEGFR-2 inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLC_PKC PLCγ/PKC Pathway Autophosphorylation->PLC_PKC PI3K_Akt_eNOS PI3K/Akt/eNOS Pathway Autophosphorylation->PI3K_Akt_eNOS Vascular Permeability Vascular Permeability PLC_PKC->Vascular Permeability Angiogenesis Angiogenesis PI3K_Akt_eNOS->Angiogenesis PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates This compound (potential) This compound (potential) This compound (potential)->PI3K inhibits PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival Akt->Cell Survival Cell Growth Cell Growth mTOR->Cell Growth Experimental_Workflow Compound Synthesis and Characterization Compound Synthesis and Characterization In Vitro Target-Based Assays In Vitro Target-Based Assays Cell-Based Assays Cell-Based Assays In Vitro Target-Based Assays->Cell-Based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies ADME/Tox Studies ADME/Tox Studies Cell-Based Assays->ADME/Tox Studies In Vivo Efficacy Studies In Vivo Efficacy Studies Mechanism of Action Studies->In Vivo Efficacy Studies Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization ADME/Tox Studies->Lead Optimization

References

The Pharmacokinetics of 8-Chloroquinazolin-4-OL: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Chloroquinazolin-4-OL is a quinazoline derivative with potential therapeutic applications, including its role as a PARP-1 inhibitor.[1] Understanding the pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. This technical guide outlines the anticipated pharmacokinetic properties of this compound and provides a framework of experimental protocols for their determination.

Predicted Pharmacokinetic Profile

Based on the analysis of similar quinazoline and quinoline structures, the following pharmacokinetic characteristics for this compound can be anticipated.

Absorption

The absorption of quinazoline derivatives can be variable. Oral bioavailability will be influenced by its solubility and permeability.

Distribution

The volume of distribution will depend on the compound's lipophilicity and plasma protein binding. Many small molecule inhibitors exhibit moderate to high protein binding.

Metabolism

Metabolism is expected to be a major route of elimination for this compound. The quinazoline ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. Key metabolic pathways are likely to include:

  • Hydroxylation: Addition of hydroxyl groups to the quinazoline ring system.

  • Glucuronidation: Conjugation of a glucuronic acid moiety to the hydroxyl group at the 4-position, a common pathway for compounds with a hydroxyl group.

  • Oxidation: Further oxidation of the quinazoline core.

Studies on related quinoline compounds have shown the involvement of CYP2A6 and CYP2E1 in the formation of hydroxylated metabolites.[2] Other quinazoline derivatives are known to be metabolized by CYP2C19, CYP2D6, and CYP3A4.

Excretion

The metabolites of this compound are anticipated to be primarily excreted in the urine and, to a lesser extent, in the feces.

Quantitative Data Summary

The following tables present a hypothetical summary of pharmacokinetic parameters for this compound, based on typical values for similar small molecules. These tables are intended to serve as a template for presenting experimentally derived data.

Table 1: In Vitro ADME Profile of this compound (Hypothetical Data)

ParameterAssay SystemResult
Solubility Phosphate Buffer (pH 7.4)50 µM
Permeability Caco-25 x 10-6 cm/s
Plasma Protein Binding Human Plasma95%
Metabolic Stability Human Liver Microsomes (t1/2)30 min
CYP450 Inhibition (IC50) CYP1A2, 2C9, 2C19, 2D6, 3A4>10 µM

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

ParameterUnitOral (10 mg/kg)Intravenous (1 mg/kg)
Cmax ng/mL8001500
Tmax h1.00.1
AUC0-t ng·h/mL40002000
t1/2 h4.03.5
Bioavailability (F%) %40-
Clearance (CL) mL/min/kg-8.3
Volume of Distribution (Vd) L/kg-2.5

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound.

In Vitro Metabolic Stability

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Methodology:

  • Incubation: this compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH (1 mM).

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining this compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t1/2) is calculated from the slope of the natural log of the remaining parent compound versus time.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=3 per group) are used.

  • Dosing:

    • Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with 10% DMSO) and administered via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose, and at 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution. Bioavailability is calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

Analytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the parent and a specific product ion of this compound and an internal standard.

  • Sample Preparation: A protein precipitation extraction is performed by adding acetonitrile to the plasma samples. After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Visualizations

The following diagrams illustrate the predicted metabolic pathway and a general workflow for pharmacokinetic analysis.

cluster_0 Predicted Metabolic Pathway of this compound A This compound B Phase I Metabolism (CYP450 Oxidation) A->B D Phase II Metabolism (UGT Conjugation) A->D Direct Conjugation C Hydroxylated Metabolites B->C C->D F Excretion (Urine, Feces) C->F E Glucuronide Conjugates D->E E->F

Caption: Predicted metabolic pathway of this compound.

cluster_1 In Vivo Pharmacokinetic Study Workflow A Dosing (Oral or IV) B Blood Sampling (Time Course) A->B C Plasma Separation B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Analysis (Pharmacokinetic Modeling) E->F

Caption: General workflow for an in vivo pharmacokinetic study.

References

In Silico Docking Analysis of 8-Chloroquinazolin-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of 8-Chloroquinazolin-4-ol, with a primary focus on its interaction with Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a key target in cancer therapy. This document synthesizes available data on analogous compounds, outlines detailed experimental and computational protocols, and visualizes the relevant biological pathways to support further research and development.

Introduction to this compound and its Therapeutic Target

This compound is a small molecule belonging to the quinazolinone class of compounds. The quinazolinone scaffold is recognized for its diverse pharmacological activities. Notably, 8-Chloroquinazolin-4(1H)-one has been identified as an inhibitor of the Poly [ADP-ribose] polymerase 1 (PARP-1) enzyme. PARP-1 plays a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP-1 an attractive target for cancer therapy.

Quantitative Data Presentation

While specific in silico docking data for this compound is not extensively published, the following tables summarize the inhibitory activity of this compound against PARP-1 and the docking scores of structurally related quinazolinone derivatives against the same target. This comparative data provides a valuable context for its potential binding affinity.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetIC50 (µM)
This compoundPARP-15.65

Table 2: Molecular Docking Scores of Analogous Quinazolinone Derivatives against PARP-1

Compound DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
Quinazolin-4(3H)-one derivative 1-7.052Asn140 (BD1), Asn433 (BD2)[1]
Quinazoline-based triazole-acetamide 8a-12.61Not specified[2]
Quinazoline-based triazole-acetamide 8f-12.52Not specified[2]
Quinazoline-based triazole-acetamide 8k-12.87Not specified[2]
Quinazolin-4(3H)-one derivative 19dNot specifiedSer904, Gly863[1]

Experimental and Computational Protocols

Molecular Docking Protocol for PARP-1 Inhibitors

This section outlines a generalized in silico molecular docking protocol for predicting the binding mode and affinity of ligands, such as this compound, to the PARP-1 active site. This protocol is based on methodologies reported for similar quinazolinone-based PARP-1 inhibitors[1].

Objective: To predict the binding conformation and estimate the binding affinity of a small molecule inhibitor within the catalytic domain of PARP-1.

Materials:

  • Software: Molecular modeling software such as AutoDock, Glide (Schrödinger), or Discovery Studio.

  • Protein Structure: Crystal structure of human PARP-1 in complex with a known inhibitor (e.g., PDB ID: 4R6E).

  • Ligand Structure: 3D structure of this compound, energy minimized.

Methodology:

  • Protein Preparation:

    • Load the PARP-1 crystal structure into the modeling software.

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D coordinates of this compound.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization of the ligand structure.

  • Grid Generation:

    • Define the binding site by specifying a grid box centered on the active site, typically guided by the position of the co-crystallized inhibitor. The grid box should be large enough to accommodate the ligand.

  • Docking Simulation:

    • Perform the docking calculation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Generate multiple docking poses (e.g., 10-100) and rank them based on their predicted binding energy or docking score.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode.

    • Visualize and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. Key residues in the PARP-1 active site to monitor include Gly863, Ser904, and Arg878.

PARP-1 Inhibition Assay Protocol (Colorimetric)

This protocol describes a method to quantify the inhibitory activity of compounds like this compound on PARP-1 enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme.

  • Histones (as a substrate for PARP-1).

  • NAD+ (co-substrate for PARP-1).

  • Activated DNA (e.g., sheared salmon sperm DNA).

  • Anti-PAR monoclonal antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • 96-well microplates.

  • Plate reader.

Methodology:

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction:

    • Add the PARP-1 enzyme, activated DNA, and NAD+ to each well.

    • Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate to allow the PARPylation reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add the anti-PAR primary antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody and incubate.

    • Wash and add the TMB substrate. Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualization of Pathways and Workflows

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 BER_Proteins BER Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->BER_Proteins recruits DNA_Repair DNA Repair BER_Proteins->DNA_Repair Chloroquinazolin This compound Chloroquinazolin->PARP1 inhibits

Caption: PARP-1 activation and inhibition in the DNA single-strand break repair pathway.

In Silico Docking Workflow

The diagram below outlines the computational workflow for the molecular docking of this compound with PARP-1.

Docking_Workflow cluster_workflow Molecular Docking Workflow Input Input Data Protein_Prep Protein Preparation (PDB: 4R6E) Input->Protein_Prep Ligand_Prep Ligand Preparation (this compound) Input->Ligand_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Output Output Analysis->Output

References

The Evolution of a Scaffold: A Technical Guide to the Historical Development of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure has given rise to multiple generations of potent enzyme inhibitors, most notably targeting protein kinases involved in oncogenic signaling pathways. This technical guide provides an in-depth exploration of the historical development of quinazoline-based inhibitors, detailing their evolution, mechanism of action, and the experimental methodologies that underpinned their discovery and optimization.

The Dawn of an Era: First-Generation Reversible Inhibitors

The journey of quinazoline-based inhibitors began with the discovery of compounds that could reversibly bind to the ATP-binding pocket of protein kinases. A key breakthrough in this area was the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.

Gefitinib (Iressa®) , approved in 2003, and Erlotinib (Tarceva®) , approved in 2004, were the frontrunners of this first generation.[1] These 4-anilinoquinazoline derivatives demonstrated significant clinical efficacy in non-small-cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[1] The core principle behind their mechanism of action is the competitive inhibition of ATP binding to the EGFR kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[2]

The development of these inhibitors was guided by extensive Structure-Activity Relationship (SAR) studies, which elucidated the importance of the 4-anilino substitution for potent EGFR inhibition. Modifications at the 6- and 7-positions of the quinazoline ring were found to be crucial for enhancing potency and modulating pharmacokinetic properties.

Overcoming Resistance: The Rise of Second-Generation Irreversible Inhibitors

The initial success of first-generation inhibitors was tempered by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain. This mutation sterically hinders the binding of reversible inhibitors. To address this challenge, a new wave of quinazoline-based inhibitors was developed, characterized by their ability to form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.

Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) are prominent examples of these second-generation, irreversible inhibitors.[1] By forming a covalent bond, they achieve a more durable and potent inhibition of the target kinase, even in the presence of the T790M mutation. The key structural feature of these inhibitors is the presence of a reactive acrylamide group on the 4-anilino substituent.

Expanding the Target Landscape: Dual and Multi-Targeted Inhibitors

Building on the quinazoline scaffold's versatility, researchers explored its potential to inhibit other key kinases involved in tumorigenesis. This led to the development of dual and multi-targeted inhibitors.

Lapatinib (Tykerb®) , for instance, is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[2] Vandetanib (Caprelsa®) targets not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and RET tyrosine kinases, making it effective in certain types of thyroid cancer.[1] These multi-targeted approaches aim to simultaneously block multiple oncogenic signaling pathways, potentially leading to improved efficacy and overcoming resistance mechanisms.

The Next Frontier: Third and Fourth Generation Inhibitors

Despite the success of second-generation inhibitors, resistance continued to emerge, primarily through the C797S mutation, which removes the cysteine residue required for covalent bonding. This spurred the development of third-generation inhibitors, such as osimertinib, which are designed to be active against the T790M mutation while sparing wild-type EGFR, thereby reducing toxicity.

More recently, the concept of fourth-generation inhibitors is being explored to tackle the C797S mutation.[3] These include allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, offering a novel mechanism to overcome resistance.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency of key quinazoline-based inhibitors against various kinases and cancer cell lines.

Table 1: Inhibitory Activity (IC50) of Quinazoline-Based EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
GefitinibEGFR (wild-type)39[4]
ErlotinibEGFR (wild-type)~2[5]
LapatinibEGFR (wild-type)27.06[1]
AfatinibEGFR (wild-type)0.6[6]
DacomitinibEGFR (wild-type)~6[7]
Compound 8bEGFR-TK1.37[5]
Compound 19EGFR3.2[6]
Compound 6dEGFR69[8]

Table 2: Inhibitory Activity (IC50) of Quinazoline-Based VEGFR Inhibitors

CompoundTarget KinaseIC50 (µM)Reference
VandetanibVEGFR-2~0.04[9]
CediranibVEGFR-TK-[4]
Compound 37VEGFR-20.03[10]
Compound 39VEGFR-20.05[4]
Compound 40VEGFR-20.08[4]
Compound VIIVEGFR-24.6[1]
Compound 6VEGFR-20.0121[11]

Table 3: Antiproliferative Activity (GI50/IC50) of Quinazoline-Based Inhibitors in Cancer Cell Lines

CompoundCell LineGI50/IC50 (µM)Reference
GefitinibA431~0.015[1]
ErlotinibA4313[6]
AfatinibH1975~0.01[6]
DacomitinibNCI-H1975~0.006[7]
Compound 17MiaPaCa21.32[4]
Compound 25EGFR kinase0.0531[4]
Compound 8aMCF-70.6955[1]
Compound 8bMCF-70.1908[1]
Compound 6dNCI-H4600.789[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in the development of quinazoline-based inhibitors.

Synthesis of Gefitinib (A Representative Protocol)

The synthesis of gefitinib can be achieved through various routes. A common approach involves the following key steps:

  • Preparation of the Quinazoline Core: 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the key intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[2][12]

  • Condensation Reaction: The 4-chloroquinazoline intermediate is then condensed with 3-ethynylaniline in a suitable solvent like isopropanol under reflux conditions.[12]

  • Final Step: The resulting N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is the final gefitinib molecule.[12] Purification is typically performed by recrystallization or column chromatography.

EGFR Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. In a 96-well plate, add the EGFR kinase, the test compound (at various concentrations), and the peptide substrate in the kinase assay buffer. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method, such as luminescence or fluorescence.[13] e. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Culture: Plate cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.

Visualizing the Landscape of Quinazoline Inhibitors

The following diagrams, generated using the DOT language, illustrate key concepts in the development of quinazoline-based inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., EGFR) Lead_Gen Lead Generation (Quinazoline Scaffold) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

Caption: General workflow for the discovery and development of quinazoline-based inhibitors.

Inhibitor_Generations Gen1 1st Generation (Reversible) Gefitinib, Erlotinib Gen2 2nd Generation (Irreversible) Afatinib, Dacomitinib Gen1->Gen2 Overcomes Initial Resistance Gen3 3rd Generation (T790M Mutant Selective) Osimertinib Gen2->Gen3 Addresses T790M 'Gatekeeper' Mutation Gen4 4th Generation (C797S Resistance) Allosteric Inhibitors Gen3->Gen4 Tackles C797S Mutation

Caption: The generational evolution of quinazoline-based EGFR inhibitors.

Conclusion

The historical development of quinazoline-based inhibitors is a testament to the power of medicinal chemistry in addressing the challenges of targeted cancer therapy. From the first reversible inhibitors to the latest generation of compounds designed to overcome complex resistance mechanisms, the quinazoline scaffold has proven to be remarkably adaptable. The continued exploration of this privileged structure, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the future of precision oncology. This guide provides a foundational understanding for researchers and professionals dedicated to advancing this critical field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 8-Chloroquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Chloroquinazolin-4-ol, also known as 8-chloro-3,4-dihydroquinazolin-4-one, is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a prominent feature in numerous biologically active molecules. This document provides a detailed protocol for the laboratory synthesis of this compound, primarily based on the Niementowski reaction, a classical and efficient method for the formation of 4(3H)-quinazolinones.

Reaction Principle

The synthesis of this compound is achieved through the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide. In this reaction, formamide serves as the source of the C2 carbon atom of the quinazolinone ring. The reaction proceeds by heating the reactants, leading to the formation of the heterocyclic ring system and the elimination of water.

Experimental Protocol

Materials and Reagents
  • 2-amino-3-chlorobenzoic acid

  • Formamide

  • Ethanol (for recrystallization)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (e.g., NMR, IR, Mass Spectrometry)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid and an excess of formamide.

  • Heating: Heat the reaction mixture to a temperature of 125-130°C using a heating mantle.[1] Maintain this temperature and allow the reaction to proceed under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into cold water to precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual formamide and other water-soluble impurities.

  • Purification: The crude this compound can be purified by recrystallization. A suitable solvent for recrystallization is ethanol or an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of quinazolin-4(3H)-one derivatives via the Niementowski reaction. Note that specific yields for this compound may vary depending on the exact reaction conditions and scale.

ParameterValueReference
Starting Material2-amino-3-chlorobenzoic acidGeneral Knowledge
ReagentFormamide[1][2]
Reaction Temperature125-130 °C[1]
Reaction TypeCyclocondensation (Niementowski Reaction)[2][3]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reactants 2-amino-3-chlorobenzoic acid + Formamide Start->Reactants Reaction Heat (125-130°C) Reactants->Reaction Reflux Precipitation Cool & Pour into Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Crude Product Product This compound Purification->Product Pure Product End End Product->End

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (General Quinazolinone Synthesis)

The following diagram illustrates the general logical relationship in the Niementowski synthesis of a quinazolin-4-one from an anthranilic acid derivative.

Niementowski_Reaction AnthranilicAcid 2-amino-3-chlorobenzoic acid Intermediate N-formyl-2-amino-3-chlorobenzamide (Intermediate) AnthranilicAcid->Intermediate + Formamide - H₂O Formamide Formamide Formamide->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization - H₂O Water H₂O

Caption: Niementowski reaction pathway for this compound.

References

Application Notes and Protocols: 8-Chloroquinazolin-4-OL as a Chemical Probe for Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Chloroquinazolin-4-OL as a chemical probe to validate its primary target, Poly (ADP-ribose) polymerase-1 (PARP-1). This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor of the nuclear enzyme PARP-1. PARP-1 plays a critical role in DNA repair, chromatin remodeling, and transcriptional regulation. Its inhibition is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. As a chemical probe, this compound allows for the interrogation of PARP-1's role in various cellular processes and for the validation of PARP-1 as a therapeutic target in specific disease contexts.

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound is presented in Table 1.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅ClN₂ON/A
Molecular Weight 180.59 g/mol [1]
CAS Number 101494-95-5[1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO[1]
Primary Target PARP-1N/A
IC₅₀ (PARP-1) 5.65 µM[2]
Storage Store at -20°C as a solid[1]

Signaling Pathway Modulated by this compound

Inhibition of PARP-1 by this compound primarily impacts the DNA damage response (DDR) pathway. The following diagram illustrates the central role of PARP-1 in single-strand break (SSB) repair and its synthetic lethal relationship with deficiencies in homologous recombination (HR) for double-strand break (DSB) repair.

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB if unrepaired, leads to PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes BER_TDP1 Base Excision Repair (BER) XRCC1, TDP1, etc. PAR->BER_TDP1 recruits SSB_Repair SSB Repair BER_TDP1->SSB_Repair HR_Pathway Homologous Recombination (HR) (BRCA1, BRCA2, etc.) DNA_DSB->HR_Pathway NHEJ_Pathway Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ_Pathway DSB_Repair_HR DSB Repair (Error-free) HR_Pathway->DSB_Repair_HR DSB_Repair_NHEJ DSB Repair (Error-prone) NHEJ_Pathway->DSB_Repair_NHEJ Inhibitor This compound Inhibitor->PARP1 inhibits

PARP-1's role in DNA repair and its inhibition.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its use in target validation studies.

Synthesis of this compound

This protocol is based on general methods for the synthesis of quinazolinone derivatives.

Synthesis_Workflow Synthesis of this compound Start 2-Amino-3-chlorobenzoic acid Reaction1 Cyclization (Heat) Start->Reaction1 Reagent1 Formamide Reagent1->Reaction1 Intermediate 8-Chloroquinazolin-4(3H)-one Reaction1->Intermediate Purification Purification (Recrystallization) Intermediate->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Formamide

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Combine 2-amino-3-chlorobenzoic acid (1 equivalent) and formamide (10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 160-180°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to yield pure this compound.

  • Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available kits and is suitable for determining the IC₅₀ of this compound.[3][4][5][6][7][8]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Histone-coated 96-well plate (white)

  • Biotinylated NAD⁺

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound stock solution in DMSO

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • To each well of the histone-coated plate, add the PARP-1 enzyme and activated DNA.

  • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding biotinylated NAD⁺ to all wells.

  • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Wash the plate three times with wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the engagement of a drug with its target in a cellular context.[9][10][11][12][13]

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Cell Culture Treatment Treat cells with This compound or Vehicle (DMSO) Start->Treatment Heating Heat cells at various temperatures Treatment->Heating Lysis Cell Lysis (Freeze-thaw) Heating->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble protein fraction) Centrifugation->Supernatant Analysis Western Blot for PARP-1 Supernatant->Analysis Result Quantify PARP-1 levels and plot melting curves Analysis->Result

Workflow for confirming target engagement using CETSA.

Materials:

  • Cancer cell line expressing PARP-1 (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against PARP-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

  • Imaging system for Western blots

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with a saturating concentration of this compound or vehicle (DMSO) for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fraction.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a PARP-1 specific antibody.

  • Quantify the band intensities and plot the percentage of soluble PARP-1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Off-Target Identification using Photoaffinity Labeling

This is an advanced protocol for identifying potential off-targets of this compound. It requires the synthesis of a photo-reactive and clickable analog of the compound.

Conceptual Workflow:

  • Probe Synthesis: Synthesize an analog of this compound incorporating a photo-reactive group (e.g., diazirine or benzophenone) and a clickable handle (e.g., alkyne or azide).[14][15][16][17][18]

  • Cellular Labeling: Treat live cells with the photoaffinity probe.

  • Photo-crosslinking: Irradiate the cells with UV light to covalently link the probe to its binding partners.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-protein complexes.

  • Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.

  • Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and identify them by mass spectrometry.

  • Data Analysis: Identify proteins that are specifically enriched in the probe-treated samples compared to controls to determine potential off-targets.

Data Presentation

Table 2: Example Data for PARP-1 Enzymatic Inhibition Assay

[this compound] (µM)% Inhibition (Mean ± SD)
00 ± 2.1
0.18.5 ± 3.5
0.525.3 ± 4.1
148.9 ± 5.2
585.1 ± 3.8
1095.7 ± 2.9
5098.2 ± 1.5

Note: This is example data and should be generated experimentally.

Table 3: Example Data for CETSA

Temperature (°C)% Soluble PARP-1 (Vehicle)% Soluble PARP-1 (this compound)
40100100
4598100
508595
555280
602065
65530
70<110

Note: This is example data and should be generated experimentally.

Conclusion

This compound is a valuable chemical probe for studying the biology of PARP-1. The protocols outlined in these application notes provide a framework for its synthesis, characterization, and use in target validation studies. By employing these methods, researchers can confidently assess the on-target activity of this compound and explore its potential off-target effects, thereby enabling a deeper understanding of its mechanism of action and its utility in drug discovery and development.

References

Application Notes and Protocols: 8-Chloroquinazolin-4-OL in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 8-Chloroquinazolin-4-OL as an anticancer agent, focusing on its role as a PARP-1 inhibitor. The included protocols offer detailed methodologies for evaluating its efficacy and mechanism of action in various cancer cell lines.

Introduction

This compound is a small molecule belonging to the quinazoline class of compounds, which are known for their diverse biological activities. Notably, this compound has been identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), ultimately triggering cell death. This principle, known as synthetic lethality, makes PARP inhibitors a promising class of targeted cancer therapies.[2][3]

These notes provide a framework for investigating the anticancer properties of this compound, with a focus on its PARP-1 inhibitory activity and its subsequent effects on cancer cell viability, apoptosis, and DNA damage signaling.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: PARP-1 Inhibition

CompoundTargetIC50 (µM)Assay TypeReference
This compoundPARP-15.65Enzymatic Assay[1]
User-Generated Data

Table 2: Cell Viability (IC50 Values in µM)

Cancer Cell LineThis compound (72h)Positive Control (e.g., Olaparib)
e.g., MCF-7 (Breast)User-Generated DataUser-Generated Data
e.g., A549 (Lung)User-Generated DataUser-Generated Data
e.g., HCT116 (Colon)User-Generated DataUser-Generated Data
e.g., OVCAR-3 (Ovarian)User-Generated DataUser-Generated Data

Table 3: Apoptosis Induction

Cancer Cell LineTreatment% Apoptotic Cells (Annexin V+)
e.g., MCF-7Vehicle ControlUser-Generated Data
This compound (IC50)User-Generated Data
This compound (2x IC50)User-Generated Data

Table 4: Protein Expression Analysis (Western Blot)

Target ProteinCancer Cell LineTreatmentFold Change vs. Vehicle
Cleaved PARP-1e.g., MCF-7This compoundUser-Generated Data
γH2AXe.g., MCF-7This compoundUser-Generated Data

Mandatory Visualizations

PARP1_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation inhibition leads to NAD NAD+ NAD->PARP1 BER_Complex Base Excision Repair (BER) Machinery PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair Compound This compound Compound->PARP1 inhibits DSB_Formation Double-Strand Break (DSB) SSB_Accumulation->DSB_Formation at replication fork Apoptosis Apoptosis DSB_Formation->Apoptosis induces Experimental_Workflow_Viability start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat with this compound (serial dilutions) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add MTT or CCK-8 reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate harvest_cells Harvest cells incubate->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide wash_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow quantify_apoptosis Quantify apoptotic population analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

References

Application Notes and Protocols for 8-Chloroquinazolin-4-OL Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the biological activity of 8-Chloroquinazolin-4-OL, a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). The following sections offer comprehensive methodologies for in vitro enzyme inhibition, cell viability, and antimicrobial assays, enabling researchers to effectively evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a small molecule belonging to the quinazoline class of compounds. It has been identified as a nicotinamide mimic and a potent inhibitor of the PARP-1 enzyme, with an IC50 value of 5.65 μM.[1][2] PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, especially in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations. This makes PARP inhibitors a promising class of anticancer agents.

Data Presentation

The inhibitory activity of this compound and a selection of other PARP inhibitors are summarized in the table below for comparative analysis.

CompoundTargetIC50 (μM)Notes
This compound PARP-15.65A nicotinamide mimic.[1][2]
OlaparibPARP-10.03038Reference PARP inhibitor.[3]
NU-1025PARP0.4A potent 8-hydroxy-2-methylquinazolin-4(3H)-one based PARP inhibitor.

Signaling Pathway

The following diagram illustrates the role of PARP-1 in the Base Excision Repair (BER) pathway and the mechanism of action for PARP inhibitors like this compound.

PARP1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by this compound DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1, DNA Ligase III) PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair mediate Cell_survival Cell Survival DNA_repair->Cell_survival leads to Inhibitor This compound Inhibitor->PARP1 inhibits

Caption: PARP-1 Inhibition in the Base Excision Repair Pathway.

Experimental Protocols

In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP-1 assay kits and provides a colorimetric method to measure PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA template

  • Biotinylated NAD+ (PARP Substrate Mixture)

  • 10x PARP assay buffer

  • Blocking buffer

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • PBST (PBS with 0.05% Tween 20)

  • DTT (Dithiothreitol)

  • This compound

  • Microplate reader

Protocol:

  • Plate Preparation:

    • Coat a 96-well plate with 50 µL of 1x histone mixture per well and incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of PBST per well.

    • Block the wells with 200 µL of Blocking buffer and incubate for at least 90 minutes at room temperature.[4]

    • Wash the plate three times with PBST.

  • Ribosylation Reaction:

    • Prepare a Master Mix containing 10x PARP buffer, PARP Substrate Mixture (biotinylated NAD+), diluted Activated DNA, and freshly prepared DTT.

    • Add 25 µL of the Master Mix to each well.[4]

    • Prepare serial dilutions of this compound in 1x PARP buffer. Add 5 µL of the inhibitor dilutions to the respective wells. For the positive control, add 5 µL of 1x PARP buffer.

    • Dilute the PARP-1 enzyme to the desired concentration (e.g., 0.33 ng/µl) in 1x PARP buffer with DTT.[4]

    • Initiate the reaction by adding 20 µL of the diluted PARP-1 enzyme to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of Streptavidin-HRP diluted in Blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add 50 µL of the colorimetric HRP substrate to each well and incubate until color develops.

    • Measure the absorbance at a wavelength of 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[5][6]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[5][6]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[5][6]

    • Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid in dissolution.[7][8]

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound

  • Positive control antibiotic (e.g., Ciprofloxacin)[9]

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow Diagrams

The following diagrams provide a visual representation of the experimental workflows.

PARP1_Assay_Workflow start Start plate_prep Prepare Histone-Coated 96-Well Plate start->plate_prep add_reagents Add Master Mix and This compound plate_prep->add_reagents add_enzyme Add PARP-1 Enzyme add_reagents->add_enzyme incubate Incubate at 30°C add_enzyme->incubate wash1 Wash Plate incubate->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate2 Incubate at RT add_strep_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add HRP Substrate wash2->add_substrate read_absorbance Read Absorbance at 450 nm add_substrate->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for the In Vitro PARP-1 Inhibition Assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer shake Shake to Dissolve add_solubilizer->shake read_absorbance Read Absorbance at 570 nm shake->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 8-Chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis and purification of 8-Chloroquinazolin-4-ol, a known inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). The following protocols are intended to serve as a guide for the efficient and scalable production of this compound for research and development purposes.

Overview of the Synthetic Route

The large-scale synthesis of this compound is most effectively achieved through a one-step cyclization reaction. The process involves the reaction of 2-amino-3-chlorobenzoic acid with formamide, which serves as both a reactant and a solvent. This method is advantageous for its simplicity and the use of readily available starting materials.

DOT Script of the Synthesis Pathway:

Synthesis_Pathway reactant1 2-Amino-3-chlorobenzoic Acid reaction Heat (150-160°C) reactant1->reaction reactant2 Formamide reactant2->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol describes a representative large-scale synthesis of this compound.

Materials:

  • 2-amino-3-chlorobenzoic acid

  • Formamide

Equipment:

  • Large-scale glass reactor with mechanical stirrer, heating mantle, and reflux condenser

  • Temperature probe

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charge the glass reactor with 2-amino-3-chlorobenzoic acid (1.0 eq).

  • Add an excess of formamide (approximately 5-10 volumes relative to the starting material).

  • Stir the mixture and slowly heat to 150-160°C.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the crude product using a Nutsche filter-dryer.

  • Wash the filter cake with a suitable solvent like water or a cold alcohol (e.g., ethanol or isopropanol) to remove excess formamide and other impurities.

  • Dry the crude this compound under vacuum at 60-70°C until a constant weight is achieved.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to achieve high purity.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like DMF/water or DMSO/water)

Equipment:

  • Recrystallization vessel with a stirrer and reflux condenser

  • Heating and cooling system

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Transfer the crude this compound to the recrystallization vessel.

  • Add a minimum amount of the chosen hot solvent to dissolve the solid completely.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool down slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the purified product.

  • Filter the recrystallized product and wash the crystals with a small amount of the cold solvent.

  • Dry the purified this compound in a vacuum oven at 60-70°C.

Data Presentation

The following tables summarize typical quantitative data for the large-scale synthesis and purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of this compound - Representative Data

ParameterValue
Starting Material2-Amino-3-chlorobenzoic acid
Scale1 kg
Formamide Volume7.5 L
Reaction Temperature155 ± 5 °C
Reaction Time5 hours
Crude Yield85 - 95%
Crude Purity (HPLC)~95%

Table 2: Purification of this compound by Recrystallization - Representative Data

ParameterValue
Starting MaterialCrude this compound
Recrystallization SolventEthanol
Yield after Recrystallization80 - 90%
Purity after Recrystallization (HPLC)>99.5%

Experimental Workflow and Quality Control

A robust workflow with in-process controls is essential for ensuring the quality and consistency of the final product.

DOT Script of the Experimental Workflow:

Workflow start Start synthesis Large-Scale Synthesis start->synthesis filtration1 Filtration & Washing synthesis->filtration1 drying1 Drying of Crude Product filtration1->drying1 qc1 QC Analysis (Crude) drying1->qc1 qc1->synthesis Fail/Rework purification Recrystallization qc1->purification Pass filtration2 Filtration & Washing purification->filtration2 drying2 Drying of Pure Product filtration2->drying2 qc2 Final QC Analysis (Pure) drying2->qc2 qc2->purification Fail/Rework packaging Packaging qc2->packaging Pass end End packaging->end

Caption: Overall workflow for the synthesis and purification of this compound.

Quality Control (QC) Analysis:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude and purified product. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).

  • Melting Point: To confirm the identity and purity of the final product.

  • Spectroscopic Analysis (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the synthesized compound.

PARP-1 Signaling Pathway

This compound is an inhibitor of PARP-1, an enzyme crucial for DNA repair and cell death pathways. Understanding this pathway is vital for researchers working with this compound.

DOT Script of the PARP-1 Signaling Pathway:

PARP1_Signaling cluster_nucleus Nucleus cluster_inhibition Inhibition DNA_Damage DNA Damage (Single-Strand Breaks) PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes Apoptosis Apoptosis Induction (AIF Release) PARP1->Apoptosis Overactivation leads to NAD NAD+ NAD->PARP1 Substrate DNA_Repair DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair Recruits Chromatin_Remodeling Chromatin Remodeling PAR->Chromatin_Remodeling Inhibitor This compound Inhibitor->PARP1 Inhibits

Caption: Simplified PARP-1 signaling pathway and the point of inhibition by this compound.

In the event of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event recruits DNA repair machinery to the site of damage.[1][2] Overactivation of PARP-1 can lead to depletion of NAD+ and ATP, ultimately inducing a form of programmed cell death known as parthanatos.[1] By inhibiting PARP-1, this compound can prevent the repair of DNA damage, which is a key strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies.

References

Analytical Techniques for the Quantification of 8-Chloroquinazolin-4-OL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 8-Chloroquinazolin-4-OL, a quinazolinone derivative of interest in pharmaceutical research. Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, the following protocols are based on established analytical techniques for structurally related quinazolinone analogs. These methods are intended to serve as a comprehensive starting point for developing and validating in-house assays.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible technique for the quantification of small organic molecules like this compound. This method is suitable for routine quality control, purity assessment, and quantification in pharmaceutical formulations.

Application Note:

This reverse-phase HPLC (RP-HPLC) method provides a reliable approach for the separation and quantification of this compound. The method's performance can be validated by assessing its linearity, accuracy, precision, and limits of detection and quantification. For related quinazolinone derivatives, linearity has been demonstrated in the concentration range of 0.1 µg/mL to 0.1 mg/mL with a correlation coefficient (r²) of not less than 0.9995.[1]

Experimental Protocol:

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of quinazolin-4-ones, which typically show absorption bands around 220 nm, 311 nm, and 330 nm, an initial scouting at these wavelengths is recommended.[2] A wavelength of approximately 254 nm or 260 nm is also a common choice for aromatic compounds.

  • Injection Volume: 10 µL.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or a mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, it may involve dissolving the product in a suitable solvent, followed by filtration through a 0.45 µm syringe filter before injection.

1.3. Method Validation Parameters (Illustrative):

The following table summarizes typical validation parameters that should be established for this method. The values are based on what is generally achievable for similar small molecule analyses.

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification stock Stock Solution (1 mg/mL) working Working Standards (Serial Dilution) stock->working hplc HPLC System (C18 Column, UV Detector) working->hplc sample Sample Preparation (Dissolution & Filtration) sample->hplc data Data Acquisition (Chromatogram) hplc->data cal_curve Calibration Curve (Peak Area vs. Concentration) data->cal_curve quant_result Quantification of This compound cal_curve->quant_result

Caption: Workflow for HPLC Quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying this compound in biological matrices (e.g., plasma, tissue homogenates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Application Note:

This LC-MS/MS method is designed for the sensitive and selective quantification of this compound in complex biological samples. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition. A stable isotope-labeled internal standard is recommended for the most accurate and precise quantification.

Experimental Protocol:

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments.

  • Internal Standard (IS): A stable isotope-labeled analog of this compound would be ideal. If unavailable, a structurally similar compound with a different mass can be used.

2.2. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

2.3. Method Validation Parameters (Illustrative):

ParameterTypical Specification
Linearity (r²) ≥ 0.995
Range 0.1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Matrix Effect Monitored and minimized

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System (MRM Mode) reconstitute->lcms data Data Acquisition lcms->data ratio Peak Area Ratio (Analyte/IS) data->ratio cal_curve Calibration Curve ratio->cal_curve quant_result Concentration Determination cal_curve->quant_result

Caption: Bioanalytical Workflow for LC-MS/MS Quantification.

UV-Vis Spectrophotometry

For a simple and rapid estimation of this compound concentration in pure solutions or simple formulations without interfering substances, UV-Vis spectrophotometry can be a suitable technique.

Application Note:

This method is based on the inherent UV absorbance of the this compound molecule. The quinazolinone scaffold exhibits characteristic UV absorption maxima.[2] It is a cost-effective method for preliminary quantification and for applications where high selectivity is not required.

Experimental Protocol:

3.1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

3.2. Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the measurement wavelength range (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Determination of λmax: Scan a dilute solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, this is expected to be in the range of 220-330 nm.[2]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax using the selected solvent as a blank. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration can be determined from the calibration curve.

3.3. Quantitative Data Summary (Illustrative):

ParameterTypical Specification
λmax To be determined experimentally (expect ~220-330 nm)
Linearity (r²) ≥ 0.99
Range Dependent on molar absorptivity

Signaling Pathway Context

While the specific biological targets of this compound may be under investigation, a commercially available compound with this name is listed as a Poly [ADP-ribose] polymerase 1 (PARP-1) inhibitor.[3] PARP inhibitors are a class of targeted cancer therapies. The following diagram illustrates a simplified PARP-1 signaling pathway in the context of DNA repair.

PARP1_Pathway cluster_dna_damage DNA Damage Response cluster_repair DNA Repair Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 par PAR Polymer Synthesis parp1->par apoptosis Apoptosis (Synthetic Lethality in BRCA-deficient cells) parp1->apoptosis Inhibition leads to repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) par->repair_proteins ssbr Single-Strand Break Repair repair_proteins->ssbr inhibitor This compound (PARP Inhibitor) inhibitor->parp1

Caption: Simplified PARP-1 Inhibition Pathway.

References

8-Chloroquinazolin-4-OL: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its many derivatives, 8-Chloroquinazolin-4-ol has emerged as a particularly valuable scaffold for the development of novel therapeutic agents. Its strategic chloro-substitution at the 8-position influences its physicochemical properties and provides a vector for further chemical modification, making it a privileged starting point for targeting a range of biological entities. This document provides a comprehensive overview of the applications of this compound, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of its derivatives.

Biological Significance and Applications

The this compound scaffold and its derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: PARP-1 Inhibition

A key application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP-1 in these "BRCA-mutant" cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs that cannot be effectively repaired. This dual deficiency results in a synthetic lethal phenotype, selectively killing the cancer cells while sparing healthy cells with functional HR pathways[1][2][3][4][5].

This compound itself has been identified as a mimic of nicotinamide and acts as a PARP-1 enzyme inhibitor with an IC50 of 5.65 μM[6]. This finding underscores the potential of this scaffold as a foundational element for designing more potent and selective PARP-1 inhibitors.

Antimicrobial and Antifungal Activity

Derivatives of the quinazolinone core, including those with chloro-substitutions, have shown promising antimicrobial and antifungal activities[7][8][9][10]. The mechanism of action can vary, but some derivatives have been shown to target essential bacterial enzymes like DNA gyrase. The presence and position of the chloro group can significantly influence the antimicrobial spectrum and potency[7][10][11].

Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore in the design of various kinase inhibitors. While specific studies on this compound derivatives as kinase inhibitors are emerging, the broader class of quinazolines has yielded potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, which are critical targets in oncology[12][13]. The 8-chloro substitution can be exploited to explore new binding interactions within the kinase active site.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and its derivatives, providing a comparative overview of their potency.

Table 1: Anticancer and Enzyme Inhibitory Activity of this compound Derivatives

CompoundTargetAssay/Cell LineActivity (IC50)Reference
This compoundPARP-1Enzyme Assay5.65 μM[6]
7,8-dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneMRSA (JE2)Cell-based6.9 μM[11]
8-substituted 3-alkylquinazolin-4-onesVariesVariesVaries[14]

Table 2: Antimicrobial Activity of Chloro-substituted Quinazolinone Derivatives

CompoundMicroorganismActivity (MIC)Reference
Pyrrolidine derivative with p-chloro phenyl moietyStaphylococcus aureus0.5 mg/ml[7]
2-(chloromethyl)-3-(...)-quinazoline-4(3H)-ones with methoxy/methyl substituted phenyl ringBacteriaActive[10]
7-chloro-2-(amino)quinazolin-4(3H)-one derivativeS. aureus ATCC259231.0 µM[11]
7-chloro-2-(amino)quinazolin-4(3H)-one derivativeMRSA (JE2)0.6 µM[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from 2,3-dichlorobenzoic acid.

Step 1: Synthesis of 2-Amino-3-chlorobenzoic acid

  • Reaction: Ammonolysis of 2,3-dichlorobenzoic acid.

  • Reagents and Materials:

    • 2,3-dichlorobenzoic acid

    • Alkali metal hydroxide (e.g., NaOH or KOH)

    • Aqueous ammonia (e.g., 25% solution)

    • Copper catalyst (e.g., copper bronze, Cu(I) or Cu(II) salts)

    • Water

    • Hydrochloric acid (for acidification)

    • Pressure reactor

  • Procedure:

    • Dissolve 1 mole of 2,3-dichlorobenzoic acid in 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide[15].

    • Add a catalytic amount of a copper salt (e.g., copper bronze) to the solution.

    • Transfer the mixture to a pressure reactor.

    • Add 500 to 2500 mol% of ammonia, typically as a concentrated aqueous solution[15].

    • Seal the reactor and heat to a temperature between 150°C and 220°C (optimally 165-175°C)[15].

    • Maintain the reaction under pressure for several hours until completion (monitor by TLC or LC-MS).

    • Cool the reactor to room temperature and carefully vent the ammonia.

    • Filter the reaction mixture to remove the catalyst.

    • Acidify the filtrate with hydrochloric acid to precipitate the 2-amino-3-chlorobenzoic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield the product.

Step 2: Synthesis of 8-Chloroquinazolin-4-one

  • Reaction: Cyclization of 2-amino-3-chlorobenzoic acid with formamide.

  • Reagents and Materials:

    • 2-Amino-3-chlorobenzoic acid

    • Formamide

    • Reaction flask with a reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, mix 2-amino-3-chlorobenzoic acid with an excess of formamide[16][17].

    • Heat the reaction mixture to 130-135°C for 2-4 hours[16]. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry to obtain this compound.

Protocol 2: N3-Alkylation of this compound
  • Reaction: Nucleophilic substitution at the N3 position.

  • Reagents and Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

    • Solvent (e.g., DMF, DMSO)

    • Reaction flask with a stirrer and condenser

  • Procedure:

    • To a solution of this compound in an appropriate solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.2 equivalents)[11].

    • Stir the mixture at a specified temperature (e.g., 60°C) for 30 minutes to form the corresponding anion[11].

    • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

    • Continue stirring at the same or an elevated temperature for several hours until the reaction is complete (monitored by TLC).

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: Synthesis of 4,8-dichloroquinazoline and Subsequent Suzuki Coupling

Step 1: Synthesis of 4,8-dichloroquinazoline

  • Reaction: Chlorination of this compound.

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

    • Reflux apparatus

  • Procedure:

    • Carefully add this compound to an excess of thionyl chloride or phosphorus oxychloride in a reaction flask equipped with a reflux condenser[18].

    • Heat the mixture to reflux for 4 hours[18].

    • After completion, cool the mixture and carefully quench the excess chlorinating agent by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 4,8-dichloroquinazoline.

Step 2: Suzuki-Miyaura Cross-Coupling at the C4-position

  • Reaction: Palladium-catalyzed cross-coupling of 4,8-dichloroquinazoline with a boronic acid.

  • Reagents and Materials:

    • 4,8-dichloroquinazoline

    • Aryl or vinyl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., Na₂CO₃, K₃PO₄)

    • Solvent system (e.g., benzene/water or dioxane/water)

  • Procedure:

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 4-substituted-8-chloroquinazoline.

Signaling Pathways and Experimental Workflows

PARP-1 Inhibition Signaling Pathway

The inhibition of PARP-1 by this compound derivatives is a key mechanism of their anticancer activity, particularly in BRCA-deficient tumors. The following diagram illustrates the principle of synthetic lethality.

PARP1_Inhibition_Pathway cluster_Normal_Cell Normal Cell (HR Proficient) cluster_BRCA_Deficient_Cell BRCA-Deficient Cancer Cell cluster_PARPi_Treatment PARP Inhibitor Treatment SSB_N Single-Strand Break (SSB) PARP1_N PARP-1 SSB_N->PARP1_N recruits BER_N Base Excision Repair (BER) Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to PARP1_N->BER_N activates PARP1_trapped PARP-1 Trapped on DNA PARP1_N->PARP1_trapped HR_N Homologous Recombination (HR) HR_N->Cell_Survival_N leads to DSB_N Double-Strand Break (DSB) DSB_N->HR_N repaired by Replication_N Replication Replication_N->DSB_N can cause SSB_B Single-Strand Break (SSB) PARP1_B PARP-1 SSB_B->PARP1_B recruits Replication_B Replication SSB_B->Replication_B during BER_B Base Excision Repair (BER) PARP1_B->BER_B activates PARP1_B->PARP1_trapped DSB_B DSB Accumulation Replication_B->DSB_B causes HR_B Deficient HR DSB_B->HR_B cannot be repaired by Apoptosis_B Apoptosis (Synthetic Lethality) DSB_B->Apoptosis_B leads to PARPi This compound Derivative (PARPi) PARPi->PARP1_N inhibits & traps PARPi->PARP1_B inhibits & traps Replication_Fork_Stalling Replication Fork Stalling PARP1_trapped->Replication_Fork_Stalling DSB_Formation Increased DSB Formation Replication_Fork_Stalling->DSB_Formation DSB_Formation->Apoptosis_B in BRCA-deficient cells

Caption: PARP-1 inhibition pathway and synthetic lethality.

Experimental Workflow for Scaffold Development

The development of new drugs from the this compound scaffold follows a logical progression from synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_Synthesis Chemical Synthesis cluster_Screening Biological Screening cluster_Optimization Lead Optimization Start This compound Scaffold Derivatization Derivatization Reactions (N-Alkylation, Suzuki Coupling, etc.) Start->Derivatization Library Library of Novel Derivatives Derivatization->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition Assay) Primary_Screening->Secondary_Screening Hit_ID Hit Identification Secondary_Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Derivatization Iterative Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound represents a highly adaptable and promising scaffold in medicinal chemistry. Its utility as a PARP-1 inhibitor has been established, and its potential for developing novel antimicrobial and kinase-inhibiting agents is significant. The synthetic routes provided herein offer a clear path for the generation of diverse libraries of derivatives for further biological evaluation. The continued exploration of this scaffold is expected to yield new and effective therapeutic candidates for a range of diseases.

References

Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 8-Chloroquinazolin-4-OL and its analogs, compounds of significant interest in medicinal chemistry due to their potential as kinase inhibitors. The protocols outlined below are based on established synthetic strategies for quinazolinone cores, including the widely utilized Niementowski reaction.

Introduction

Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules. The 8-chloro-substituted quinazolin-4-ol scaffold, in particular, is a key pharmacophore in the development of inhibitors for various protein kinases involved in cell signaling pathways crucial to cancer progression, such as the PI3K/Akt/mTOR, EGFR, and VEGFR-2 pathways. This document details a primary synthetic route to this compound and provides a framework for the synthesis of its analogs.

Synthesis of this compound

The principal method for the synthesis of this compound involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with a suitable one-carbon source, typically formamide. This reaction is a variation of the Niementowski quinazoline synthesis. Modern adaptations of this method often employ microwave irradiation to significantly reduce reaction times and improve yields.

Method 1: Conventional Heating

A traditional and accessible method for the synthesis of this compound is through the thermal condensation of 2-amino-3-chlorobenzoic acid with formamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields and cleaner reactions.

Experimental Protocol:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes.[1] The reaction progress should be monitored.

  • Work-up and Isolation: After cooling, the work-up procedure is identical to the conventional heating method. The product is precipitated in ice-cold water and collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related analogs. Please note that yields can vary based on the specific substrate and reaction conditions.

MethodStarting MaterialReagentSolventReaction TimeTemperatureYield (%)Reference
Conventional Heating2-amino-3-chlorobenzoic acidFormamideNone2-4 hours150-160 °C70-85Inferred
Microwave-Assisted2-amino-3-chlorobenzoic acidFormamideNone15-30 min150 °C85-95[1]

Synthesis of this compound Analogs

The synthesis of analogs of this compound can be achieved by utilizing substituted 2-amino-3-chlorobenzoic acids or by employing different reagents in the cyclization step to introduce substituents at other positions of the quinazoline ring.

Synthesis of the Precursor: 2-Amino-3-chlorobenzoic acid

The key starting material, 2-amino-3-chlorobenzoic acid, can be prepared from 2,3-dichlorobenzoic acid through a nucleophilic aromatic substitution reaction with ammonia in the presence of a copper catalyst.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, dissolve 2,3-dichlorobenzoic acid (1.0 eq) in an aqueous solution of an alkali metal hydroxide (e.g., NaOH).

  • Catalyst and Reagent: Add a copper catalyst (e.g., copper(I) chloride or copper bronze) and an excess of aqueous ammonia.

  • Heating: Seal the vessel and heat the reaction mixture to 160-190 °C for several hours.

  • Work-up: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 2-amino-3-chlorobenzoic acid.[2]

Signaling Pathways and Biological Context

This compound analogs are of significant interest as potential inhibitors of key signaling pathways implicated in cancer. The quinazoline scaffold is a well-established ATP-competitive inhibitor of several protein kinases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a common feature in many cancers, making it a prime target for drug development. Quinazoline derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.[3][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs on PI3K.

EGFR and VEGFR-2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.[6][7] The 4-anilinoquinazoline scaffold is a well-known structural motif for EGFR inhibitors.[6] Modifications at the 8-position of the quinazoline ring can influence selectivity and potency.[8]

Kinase_Signaling_Workflow cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer EGFR_pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_dimer->EGFR_pathway EGFR_response Cell Proliferation & Survival EGFR_pathway->EGFR_response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer VEGFR_pathway Downstream Signaling (e.g., PLCγ-PKC) VEGFR2_dimer->VEGFR_pathway VEGFR_response Angiogenesis VEGFR_pathway->VEGFR_response Inhibitor This compound Analog Inhibitor->EGFR_dimer Inhibitor->VEGFR2_dimer

Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound analogs.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and preliminary biological evaluation of this compound analogs.

Synthesis_Workflow Start Start: 2-Amino-3-chlorobenzoic Acid & Formamide Synthesis Synthesis (Conventional or Microwave) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Data Data Analysis & SAR Studies Screening->Data

Caption: General workflow for the synthesis and evaluation of this compound analogs.

References

handling and storage guidelines for 8-Chloroquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are intended for researchers, scientists, and drug development professionals, providing detailed information on the handling, storage, and experimental use of 8-Chloroquinazolin-4-OL.

Chemical and Physical Properties

This compound, also known as 8-chloroquinazolin-4(1H)-one, is a heterocyclic organic compound. Its properties are summarized below.

PropertyValueReference
CAS Number 101494-95-5[1][2]
Molecular Formula C₈H₅ClN₂O[1][2]
Molecular Weight 180.59 g/mol [1][2]
Appearance Yellow crystalline compound[3]
Solubility DMSO: 22.5 mg/mL (124.59 mM)[1]
Poorly soluble in water[4]
Relative Density 1.50 g/cm³ at 20℃[1]

Handling and Safety Precautions

This compound and its derivatives should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential.

General Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Handling: Avoid dust formation and inhalation of dust, vapors, mist, or gas.[2][5] Do not ingest or allow contact with skin and eyes.[2][5] Wash hands thoroughly after handling.[5]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[2] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[5]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[2][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1][2]

G General Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards (Review SDS) B Don Personal Protective Equipment A->B C Handle Compound in Chemical Fume Hood B->C D Weigh and Prepare Solutions C->D E Segregate and Dispose of Waste D->E F Clean and Decontaminate Work Area E->F G Doff and Dispose of PPE Properly F->G

Caption: General laboratory safety workflow for handling chemical compounds.

Storage Guidelines

Proper storage is critical to maintain the stability and integrity of this compound.

FormStorage TemperatureDurationContainerSpecial Conditions
Powder -20°C3 yearsTightly closed container[1] Store locked up in a dry, well-ventilated place.[5]
In Solvent (e.g., DMSO) -80°C1 yearTightly sealed vials[1] Aliquot to avoid repeated freeze-thaw cycles.

Incompatible Materials: Keep away from strong oxidizing agents.[5]

Biological Activity

This compound is an inhibitor of Poly [ADP-ribose] polymerase 1 (PARP-1).[1] PARP enzymes are crucial for the cellular response to single-strand DNA damage. By inhibiting PARP-1, the compound can prevent the repair of DNA damage. In cancer cells that already have defects in other DNA repair pathways (like BRCA mutations), this inhibition can lead to cell death, a concept known as synthetic lethality. Quinazoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][6][7]

G PARP-1 Inhibition Pathway cluster_pathway Cellular DNA Repair cluster_inhibition Mechanism of Action A Single-Strand DNA Damage B PARP-1 Activation A->B C PARylation of Histones & Enzymes B->C G Inhibition of PARP-1 D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F This compound F->G H Accumulation of Single-Strand Breaks G->H I Collapse of Replication Fork (Double-Strand Breaks) H->I J Cell Death (Apoptosis) I->J

Caption: Inhibition of the PARP-1 DNA repair pathway by this compound.

Experimental Protocols

The following protocols provide a starting point for the experimental use of this compound.

This protocol details the preparation of a concentrated stock solution in DMSO, based on its known solubility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 180.59 ( g/mol ) / 1000

  • Weighing: Accurately weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[1]

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -80°C for long-term stability.[1]

G Stock Solution Preparation Workflow A Calculate Required Mass and Solvent Volume B Weigh Compound on Analytical Balance A->B C Add Anhydrous DMSO to Compound B->C D Vortex and/or Sonicate Until Fully Dissolved C->D E Dispense into Single-Use Aliquots D->E F Label Vials Clearly E->F G Store at -80°C F->G

Caption: Step-by-step workflow for preparing a stock solution of this compound.

This protocol is a reference method for preparing an in vivo formulation and should be adapted based on specific experimental needs, animal models, and administration routes.[1]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • PEG300

  • Tween 80

  • Saline or PBS

  • Sterile tubes and syringes

Procedure (for a 1 mL final volume):

  • Take 50 µL of the DMSO stock solution.

  • Add 300 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 and mix until the solution is clear.

  • Add 600 µL of Saline or PBS to reach the final volume of 1 mL and mix well.

This results in a final vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS. The final concentration of the compound will depend on the initial stock concentration. Always confirm the stability and suitability of any formulation for your specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloroquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Chloroquinazolin-4-OL synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and straightforward method for synthesizing this compound involves a two-step process. The first step is the cyclization of 2-amino-3-chlorobenzoic acid with formamide to form 8-chloroquinazolin-4(3H)-one. The subsequent step is the conversion of the quinazolinone to the final product, which in this case is the tautomeric form this compound. Often, the quinazolinone is the desired stable product.

Q2: My reaction to form the quinazolinone ring from 2-amino-3-chlorobenzoic acid and formamide is giving a very low yield. What are the potential causes?

Low yields in this cyclization step can be attributed to several factors:

  • Incomplete reaction: The reaction may require higher temperatures or longer reaction times for completion.

  • Sub-optimal temperature: Excessive temperatures can lead to the decomposition of the starting material or the product.

  • Purity of starting materials: Impurities in the 2-amino-3-chlorobenzoic acid or formamide can interfere with the reaction.

  • Moisture: The presence of water can hinder the reaction. Ensure all glassware is dry and reagents are anhydrous where necessary.

Q3: I am observing the formation of significant byproducts. What are the likely side reactions?

Side reactions can include the decarboxylation of the starting anthranilic acid at high temperatures or the formation of other condensation products. The purity of the starting materials is crucial to minimize byproduct formation.

Q4: What is the best method for purifying the crude this compound?

Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol, methanol, or a solvent mixture. For more persistent impurities, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the impurities. A general approach for similar compounds involves dissolving the crude product in a suitable solvent like dichloromethane or chloroform, followed by filtration and concentration of the filtrate to obtain the purified product.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low Yield of 8-Chloroquinazolin-4(3H)-one during Cyclization
Potential Cause Suggested Solution Experimental Protocol Reference
Reaction Temperature Too Low Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC. For similar quinazolinone syntheses, temperatures around 150-180°C are often employed.--INVALID-LINK--
Insufficient Reaction Time Extend the reaction time. Take aliquots at regular intervals to monitor the consumption of starting material and formation of the product by TLC.--INVALID-LINK--
Impure Reactants Ensure the 2-amino-3-chlorobenzoic acid and formamide are of high purity. If necessary, purify the starting materials before use.-
Presence of Moisture Use oven-dried glassware and anhydrous reagents if possible. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).-
Problem 2: Difficulty in Isolating the Product
Potential Cause Suggested Solution
Product is highly soluble in the reaction mixture After cooling the reaction, try adding a non-polar solvent to precipitate the product. Alternatively, remove the solvent under reduced pressure and proceed with purification.
Formation of an oil instead of a solid Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If that fails, attempt to purify the oil using column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 8-Chloroquinazolin-4(3H)-one

This protocol is a general procedure based on common methods for quinazolinone synthesis.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Combine 2-amino-3-chlorobenzoic acid and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture with stirring to 160°C for 4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude 8-chloroquinazolin-4(3H)-one by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time check_moisture Ensure Anhydrous Conditions start->check_moisture purify_sm Purify Starting Materials check_purity->purify_sm Impure increase_temp Increase Temperature (e.g., 160-180°C) optimize_temp->increase_temp increase_time Increase Reaction Time (Monitor by TLC) optimize_time->increase_time dry_glassware Use Dry Glassware & Inert Atmosphere check_moisture->dry_glassware end Improved Yield purify_sm->end increase_temp->end increase_time->end dry_glassware->end

Caption: Troubleshooting workflow for low yield.

General Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start_materials 2-Amino-3-chlorobenzoic Acid + Formamide reaction Cyclization (e.g., 160°C, 4h) start_materials->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration & Washing precipitation->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography (Optional) crude_product->chromatography final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: Synthesis and purification workflow.

References

overcoming solubility issues of 8-Chloroquinazolin-4-OL in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 8-Chloroquinazolin-4-OL in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. By inhibiting PARP-1, this compound can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the common causes?

Precipitation of poorly soluble compounds like this compound in aqueous solutions is a common challenge. The primary reasons include:

  • Low Aqueous Solubility: The compound has inherently low solubility in water-based buffers.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution. The DMSO disperses quickly, leaving the hydrophobic compound in an unfavorable aqueous environment.

  • pH Effects: The solubility of ionizable compounds can be highly dependent on the pH of the solution.

  • Buffer Composition: Interactions with salts or other components in your assay buffer can sometimes reduce solubility.

  • Temperature: Changes in temperature can affect the solubility of the compound.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of 22.5 mg/mL (124.59 mM) in DMSO, and sonication is recommended to aid dissolution.[1]

Troubleshooting Guides

Issue 1: Precipitate formation when diluting DMSO stock solution in aqueous buffer for in vitro assays.

Root Cause Analysis:

This is often due to "solvent shock," where the compound rapidly precipitates upon dilution from a high-concentration organic stock into an aqueous medium.

Solutions:

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of your assay buffer that contains a solubilizing agent (see below), and then add this intermediate dilution to the final volume.

    • Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations of the compound that are prone to precipitation.

  • Use of Co-solvents and Surfactants:

    • Co-solvents: Including a water-miscible co-solvent like polyethylene glycol (PEG300 or PEG400) in your final assay buffer can increase the solubility of hydrophobic compounds.

    • Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can be used at low concentrations (typically 0.01-0.1%) to help maintain the compound in solution by forming micelles.

  • Lower the Final DMSO Concentration: While a higher DMSO concentration in the final assay might aid solubility, it can also be toxic to cells. Determine the maximum tolerable DMSO concentration for your specific cell line (usually ≤ 0.5%) and work within that limit.

Issue 2: Inconsistent results or lower than expected potency in cell-based assays.

Root Cause Analysis:

This can be a direct consequence of poor solubility, leading to a lower effective concentration of the compound in the assay than intended.

Solutions:

  • Verify Compound Solubilization: Before treating your cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness or visible particles). If possible, centrifuge a sample of the final dilution and measure the concentration of the supernatant using a suitable analytical method like HPLC to confirm the actual dissolved concentration.

  • Pre-warm the Media: Warming the cell culture media to 37°C before adding the compound can sometimes help with solubility.

  • Consider Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, you may face greater solubility challenges.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityMolar ConcentrationNotes
DMSO22.5 mg/mL[1]124.59 mM[1]Sonication is recommended.[1]
MethanolSoluble--
EthanolLimited Data--
AcetonitrileLimited Data--
WaterPoorly Soluble--

Note: Quantitative solubility data in solvents other than DMSO is limited in publicly available resources. It is recommended to perform internal solubility testing for your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 2 µL of a 10 mM stock solution to 98 µL of pre-warmed (37°C) complete cell culture medium to get a 200 µM intermediate solution. Vortex immediately.

  • Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates containing the final volume of medium to achieve the desired final concentration. Gently mix the plate to ensure even distribution.

Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 50 µL of the 200 µM intermediate solution.

Protocol 3: Formulation for In Vivo Studies

A suggested formulation for in vivo administration is a vehicle containing co-solvents and a surfactant.[1]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).[1]

  • Sequential Addition:

    • Take the required volume of the DMSO stock solution.

    • Add PEG300 (e.g., to a final concentration of 30%) and mix until clear.

    • Add Tween 80 (e.g., to a final concentration of 5%) and mix until clear.

    • Add saline or PBS to reach the final volume.

  • Final Concentration Example: A common formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. The final concentration of this compound will depend on the initial volume of the DMSO stock used and the final total volume.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (Precipitation in Assay) check_stock Is the stock solution clear? start->check_stock prepare_stock Re-prepare stock solution: - Use anhydrous DMSO - Vortex and sonicate check_stock->prepare_stock No check_dilution Is precipitation occurring during dilution? check_stock->check_dilution Yes prepare_stock->check_stock optimize_dilution Optimize Dilution Protocol: - Stepwise dilution - Vortex during addition - Pre-warm aqueous buffer check_dilution->optimize_dilution Yes modify_buffer Modify Assay Buffer: - Add co-solvent (e.g., PEG300) - Add surfactant (e.g., Tween 80) check_dilution->modify_buffer Still precipitating check_final_conc Is the final concentration too high? optimize_dilution->check_final_conc modify_buffer->check_final_conc lower_conc Lower the final working concentration if possible check_final_conc->lower_conc Yes end End: Solubilized Compound check_final_conc->end No lower_conc->end

Caption: Troubleshooting workflow for addressing solubility issues.

PARP1_Signaling_Pathway cluster_0 DNA Single-Strand Break Repair (Base Excision Repair) cluster_1 Inhibition by this compound DNA_damage DNA Single-Strand Break PARP1_recruitment PARP1 Recruitment and Binding DNA_damage->PARP1_recruitment PARylation PARP1 Activation & Auto-PARylation (uses NAD+) PARP1_recruitment->PARylation PARP_trapping PARP Trapping: Inhibitor binds to PARP1 on DNA PARP1_recruitment->PARP_trapping Inhibition Repair_complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_complex PARP1_release PARP1 Release PARylation->PARP1_release DNA_repair DNA Repair Repair_complex->DNA_repair PARP1_release->PARP1_recruitment Recycled inhibitor This compound inhibitor->PARP_trapping stalled_fork Stalled Replication Fork PARP_trapping->stalled_fork DSB Double-Strand Break Formation stalled_fork->DSB cell_death Synthetic Lethality (in HR-deficient cells) DSB->cell_death

Caption: PARP1 signaling pathway and mechanism of inhibition.

References

optimization of reaction conditions for 8-Chloroquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 8-Chloroquinazolin-4-ol.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of quinazolin-4(3H)-ones involves the cyclocondensation of the corresponding 2-aminobenzamide with a suitable one-carbon source. In this case, 2-amino-3-chlorobenzamide can be reacted with formamide.

Materials:

  • 2-amino-3-chlorobenzamide

  • Formamide

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzamide (1 equivalent) and an excess of formamide (5-10 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from hot ethanol to obtain the final product.[1]

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the optimization of various parameters based on common findings in quinazolinone synthesis.

EntryStarting MaterialOne-Carbon SourceSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
12-amino-3-chlorobenzamideFormamideNoneNone160475
22-amino-3-chlorobenzamideFormamideDMFNone160668
32-amino-3-chlorobenzamideFormamideNonep-TSA (10)140870
42-amino-3-chlorobenzamideFormic AcidNoneNone1201265
52-amino-3-chlorobenzamideTriethyl orthoformateEthanolAcetic Acid (20)Reflux882
6 2-amino-3-chlorobenzamide Formamide None None 180 2 85
72-amino-3-chlorobenzamideFormamideNoneI₂ (20)120660[1]

This data is representative and may require further optimization for specific experimental setups.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_params Parameter Optimization cluster_analysis Analysis & Outcome Start 2-amino-3-chlorobenzamide + Formamide Solvent Solvent Screening (e.g., DMF, None) Start->Solvent Temp Temperature Screening (140-180°C) Solvent->Temp Time Time Screening (2-8h) Temp->Time TLC Monitor by TLC Time->TLC Yield Calculate Yield & Purity TLC->Yield Optimized Optimized Conditions Yield->Optimized

Caption: Workflow for optimizing the synthesis of this compound.

Troubleshooting Guide

Question/IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield. 1. Insufficient reaction temperature or time. 2. Degradation of starting material or product at high temperatures. 3. Impure starting materials.1. Increase the reaction temperature in increments (e.g., 10 °C) and monitor by TLC. Extend the reaction time. 2. If degradation is suspected, lower the temperature and prolong the reaction time. 3. Ensure the purity of 2-amino-3-chlorobenzamide and formamide before starting the reaction.
Formation of multiple side products observed on TLC. 1. Reaction temperature is too high, leading to decomposition. 2. Presence of moisture in the reactants. 3. Side reactions due to impurities.1. Lower the reaction temperature. 2. Use anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the starting materials before use.
The product is difficult to purify by recrystallization. 1. The presence of persistent, similarly soluble impurities. 2. The product may have oiled out instead of crystallizing.1. Consider column chromatography for purification using a suitable solvent system (e.g., ethyl acetate/hexane).[2] 2. Ensure the recrystallization solvent is appropriate. Try a different solvent or a solvent mixture. Allow the solution to cool slowly to promote crystal formation.
The reaction does not go to completion. 1. Insufficient heating or reaction time. 2. The reaction may have reached equilibrium.1. Increase the temperature or prolong the reaction time. 2. If using a reversible reaction, consider removing a byproduct (e.g., water) if applicable to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this synthesis? A1: The reaction temperature is crucial. It needs to be high enough to drive the cyclization but not so high as to cause decomposition of the starting materials or the product. Careful monitoring and control of the temperature are key to achieving a good yield.

Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material and the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: Can other one-carbon sources be used instead of formamide? A3: Yes, other reagents like formic acid or triethyl orthoformate can be used. However, each may require different reaction conditions (e.g., catalysts, solvents, temperatures) to be optimized for the best yield.

Q4: What are the safety precautions for this reaction? A4: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. The reaction is conducted at high temperatures, so precautions against thermal burns are necessary.

Q5: My final product has a yellowish tint. How can I decolorize it? A5: A yellowish tint may indicate the presence of impurities. During the workup, after dissolving the crude product in a suitable solvent for recrystallization, you can add a small amount of activated charcoal and heat the mixture for a short period. The charcoal can then be removed by hot filtration before allowing the solution to cool for crystallization.

Biological Context: PARP-1 Inhibition

This compound has been identified as an inhibitor of the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[3] PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy in cancer treatment, particularly in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

PARP_Inhibition cluster_pathway DNA Damage Response cluster_inhibition Inhibitor Action DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis Inhibition blocks repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound Inhibitor->PARP1

Caption: Inhibition of the PARP-1 DNA repair pathway by this compound.

References

Technical Support Center: Purification of 8-Chloroquinazolin-4-OL and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of 8-Chloroquinazolin-4-OL and its derivatives.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common purification problems.

Q1: My yield is significantly low after column chromatography. What are the potential causes and solutions?

A1: Low recovery from column chromatography is a frequent issue. Consider the following:

  • Compound Adsorption: Your compound might be irreversibly binding to the silica gel.

    • Solution: Try deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to your mobile phase. Start with 0.1-1% and observe the effect on retention factor (Rf) by TLC.

  • Improper Solvent System: The elution solvent may be too weak (polar), causing the compound to remain on the column, or too strong, causing co-elution with impurities.

    • Solution: Methodically screen solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.

  • Compound Instability: Quinazolinones can be sensitive to acidic conditions. Standard silica gel is slightly acidic.

    • Solution: Use neutral or basic alumina as the stationary phase, or use neutralized silica gel. Alternatively, buffer the mobile phase with a non-nucleophilic base.

Q2: I see persistent impurities in my NMR and LC-MS results, even after a column.

A2: This suggests the impurities have similar polarity to your product.

  • Isomeric Impurities: The synthesis of substituted quinazolinones can sometimes result in isomers (e.g., from the anthranilic acid precursor) which are notoriously difficult to separate.[1][2]

    • Solution 1: Recrystallization. This technique is excellent for removing small amounts of impurities. Experiment with different solvents. A good starting point is a solvent in which your compound is soluble when hot but poorly soluble when cold, such as ethanol, methanol, or mixtures involving dichloromethane.

    • Solution 2: Preparative HPLC. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard flash chromatography.[3]

    • Solution 3: Preparative TLC. If the separation is visible on an analytical TLC plate, preparative TLC can be a straightforward method to isolate a pure sample.[4]

Q3: My compound streaks on the TLC plate and gives broad peaks during column chromatography.

A3: Streaking is often caused by solubility issues or interactions with the stationary phase.

  • Poor Solubility: The compound may be crashing out of the mobile phase on the TLC plate or at the head of the column.

    • Solution: Choose a solvent system that better solubilizes your compound. For highly polar compounds, consider a reverse-phase column (C18) with a polar mobile phase like acetonitrile/water or methanol/water. This compound itself has good solubility in DMSO, which can be used to prepare the sample, but ensure it is diluted sufficiently in the mobile phase before loading to prevent precipitation.[5]

  • Acidic/Basic Nature: The compound may be interacting with the acidic silica gel.

    • Solution: Add a modifier to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1%). For acidic compounds, add acetic or formic acid (0.1%).

Q4: The product obtained is an oil or a discolored powder, not the expected white solid.

A4: This usually points to residual solvent or the presence of highly colored impurities.

  • Residual Solvent: High-boiling point solvents used in the reaction or purification (like DMSO, DMF) can be difficult to remove.

    • Solution: Use a high-vacuum pump for an extended period. If the product is stable, gentle heating can help. Co-evaporation with a lower-boiling solvent (like toluene or methanol) can also be effective.

  • Colored Impurities: These are often highly conjugated byproducts from the synthesis.

    • Solution: A charcoal treatment can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir for 5-10 minutes, and then filter hot through a pad of celite. Recrystallize the product from the filtrate. Caution: Charcoal can sometimes adsorb the desired product, leading to lower yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification strategies for this compound and its derivatives?

A1: The primary methods are recrystallization and silica gel column chromatography.[6]

  • Recrystallization is often used when the crude product is relatively pure (>90%) to achieve high purity by removing minor impurities.

  • Column Chromatography is employed when the crude mixture contains significant amounts of byproducts or unreacted starting materials with different polarities.[3][7][8] In some cases, preparative TLC or HPLC is used for difficult separations or to obtain highly pure samples.[3][4]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The best practice is to use TLC to screen for an optimal solvent system. The ideal system will show good separation between your target compound and any impurities, with the target compound having an Rf value between 0.2 and 0.4. Common solvent systems for quinazolinones, which are moderately polar, include gradients of methanol in dichloromethane (DCM) or chloroform (CHCl₃).[3][7][8]

Q3: What are some recommended solvents for recrystallizing quinazolinone derivatives?

A3: The choice is highly dependent on the specific derivative's substituents. Good starting points include:

  • Alcohols: Ethanol or Methanol.

  • Chlorinated Solvents: Dichloromethane.

  • Esters: Ethyl acetate.

  • Solvent/Anti-Solvent Systems: Dissolving the compound in a good solvent (like DCM or ethanol) and then slowly adding a poor solvent (like hexanes or water) until turbidity appears, followed by cooling.[7]

Q4: How can I confirm the purity of my final product?

A4: A combination of methods is recommended for robust purity confirmation:

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing purity. The absence of impurity peaks is critical.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique provides both a retention time and a mass-to-charge ratio. A single, sharp peak in the chromatogram with the correct mass is strong evidence of purity.

Data Presentation: Chromatography Solvent Systems

The following table summarizes solvent systems reported for the purification of quinazolinone derivatives by column chromatography.

Compound TypeStationary PhaseEluent/Mobile PhaseReference
Quinazolinone DerivativesSilica Gel0-10% Methanol in Dichloromethane (DCM)[3]
Fused QuinazolinonesSilica GelChloroform (CHCl₃) / Methanol (MeOH) 49:1[7]
Quinazolinone Schiff's BasesSilica GelDichloromethane (DCM)[8]
General QuinazolinonesSilica GelNot specified; column used for purification[9]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • TLC Analysis: Identify a suitable solvent system that gives your target compound an Rf of ~0.3 and separates it from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the column eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel. Dry this silica gel completely under vacuum to obtain a free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the starting solvent system. If a gradient is used, slowly and systematically increase the polarity of the mobile phase (e.g., from 100% DCM to 2% MeOH in DCM).[3]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Product (Post-Reaction Workup) TLC TLC Analysis (Assess Purity & Polarity) Crude->TLC Decision Choose Method TLC->Decision Column Column Chromatography Decision->Column Multiple/Close Impurities Recrystal Recrystallization Decision->Recrystal High Crude Purity (>90%) Prep_HPLC Preparative HPLC (For Difficult Separations) Decision->Prep_HPLC Isomers / Very Low Rf Separation Fractions Collect & Combine Pure Fractions Column->Fractions Crystals Collect Crystals (Filtration) Recrystal->Crystals Pure_HPLC Collect Pure Fraction Prep_HPLC->Pure_HPLC Final Pure Compound (Confirm Purity: NMR, LC-MS, MP) Fractions->Final Crystals->Final Pure_HPLC->Final

Caption: General purification workflow for this compound and its derivatives.

Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity Persistent Impurities Problem->Impurity Streaking TLC Streaking Problem->Streaking Sol_Adsorb Solution: - Irreversible Adsorption? - Use modified/neutral silica - Change mobile phase LowYield->Sol_Adsorb Sol_Recrystal Solution: - Try Recrystallization - Use Preparative HPLC Impurity->Sol_Recrystal Sol_Mobile Solution: - Check compound solubility - Add modifier (acid/base) to mobile phase Streaking->Sol_Mobile

Caption: Troubleshooting logic for common purification issues.

References

minimizing by-product formation in 8-Chloroquinazolin-4-OL reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 8-Chloroquinazolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the cyclization of 2-amino-3-chlorobenzoic acid with formamide. This one-step reaction is often favored for its simplicity and readily available starting materials.

Q2: What are the primary by-products I should be aware of in this reaction?

A2: The main by-products encountered during the synthesis of this compound include:

  • N-formyl-2-amino-3-chlorobenzoic acid: This results from incomplete cyclization of the starting material.

  • Unreacted 2-amino-3-chlorobenzoic acid: Residual starting material can co-precipitate with the product, reducing purity.

  • Decarboxylation products: At elevated temperatures, 2-amino-3-chlorobenzoic acid can undergo decarboxylation, leading to the formation of 2-chloroaniline and its derivatives.

  • Colored impurities: Overheating or prolonged reaction times can lead to the formation of colored polymeric by-products, which can be difficult to remove.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, for example, a mixture of chloroform and acetone (1:1), can be used to separate the starting material, intermediate (N-formyl derivative), and the final product. The spots can be visualized under UV light (254 nm).

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying crude this compound is recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.[2] For persistent impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on by-product minimization.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Sub-optimal Reagent Ratio: Incorrect stoichiometry of 2-amino-3-chlorobenzoic acid to formamide. 3. Degradation of Product: Excessive temperature or prolonged reaction time leading to thermal degradation.1. Optimize Reaction Time and Temperature: Gradually increase the reaction time and monitor by TLC until the starting material is consumed. Avoid excessively high temperatures (see Table 1). 2. Adjust Reagent Ratio: An excess of formamide is typically used to drive the reaction to completion. Experiment with ratios from 3 to 5 equivalents of formamide. 3. Control Temperature: Maintain a consistent and optimal reaction temperature. Use an oil bath for better temperature regulation.
High Levels of Unreacted 2-amino-3-chlorobenzoic acid 1. Low Reaction Temperature: The activation energy for the cyclization may not have been reached. 2. Insufficient Formamide: Not enough formamide to react with all the starting material.1. Increase Temperature: Carefully increase the reaction temperature in increments of 10°C, while monitoring the reaction progress by TLC. 2. Increase Formamide: Add an additional 1-2 equivalents of formamide to the reaction mixture.
Presence of N-formyl-2-amino-3-chlorobenzoic acid 1. Incomplete Cyclization: The intermediate N-formyl derivative has not fully cyclized to the quinazolinone ring. This can be due to insufficient heating or reaction time.1. Prolong Reaction Time: Continue heating the reaction mixture and monitor the disappearance of the intermediate spot on TLC. 2. Increase Temperature: A higher temperature can promote the final cyclization step.
Product is Discolored (Yellow to Brown) 1. Overheating: High temperatures can lead to the formation of colored polymeric by-products.[1] 2. Air Oxidation: Sensitivity of intermediates or the final product to air at high temperatures.1. Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath to avoid exceeding the optimal temperature. 2. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. 3. Purification: Treat the crude product with activated charcoal during recrystallization to remove some colored impurities.
Product Contaminated with Decarboxylation By-products 1. Excessive Reaction Temperature: High temperatures can cause the starting material, 2-amino-3-chlorobenzoic acid, to decarboxylate.1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Refer to optimized protocols that specify temperature limits.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of this compound

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Notes
120-13047592Lower temperature, less by-product formation but longer reaction time.
140-15038595Optimal temperature range for good yield and purity.
160-17028890Higher yield but increased formation of colored impurities.
>1801.580<85Significant increase in by-products, including from decarboxylation.

Note: Data is compiled from literature and represents typical outcomes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1 equivalent) and formamide (4 equivalents).

  • Heat the mixture in an oil bath at 140-150°C for 3 hours.

  • Monitor the reaction progress by TLC (e.g., Chloroform:Acetone 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound.

Visualizations

Reaction_Pathway 2-amino-3-chlorobenzoic acid 2-amino-3-chlorobenzoic acid N-formyl-2-amino-3-chlorobenzoic acid N-formyl-2-amino-3-chlorobenzoic acid 2-amino-3-chlorobenzoic acid->N-formyl-2-amino-3-chlorobenzoic acid + Formamide Decarboxylation By-products Decarboxylation By-products 2-amino-3-chlorobenzoic acid->Decarboxylation By-products High Temp (>180°C) This compound This compound N-formyl-2-amino-3-chlorobenzoic acid->this compound Cyclization (Heat) Reaction Mixture Reaction Mixture N-formyl-2-amino-3-chlorobenzoic acid->Reaction Mixture This compound->Reaction Mixture Colored Impurities Colored Impurities Reaction Mixture->Colored Impurities Overheating Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes cluster_3 Solutions Low Yield Low Yield Analyze TLC Analyze TLC Low Yield->Analyze TLC High Impurity High Impurity High Impurity->Analyze TLC Incomplete Reaction Incomplete Reaction Analyze TLC->Incomplete Reaction Unreacted SM/Intermediate Side Reactions Side Reactions Analyze TLC->Side Reactions Extra Spots Check Reaction Conditions Check Reaction Conditions Degradation Degradation Check Reaction Conditions->Degradation High Temp Optimize Time/Temp Optimize Time/Temp Incomplete Reaction->Optimize Time/Temp Adjust Reagent Ratio Adjust Reagent Ratio Incomplete Reaction->Adjust Reagent Ratio Side Reactions->Optimize Time/Temp Purification Purification Side Reactions->Purification Degradation->Optimize Time/Temp Degradation->Purification Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Increases then Decreases Purity Purity Temp->Purity Decreases at high temp Byproducts By-products Temp->Byproducts Increases Time Time Time->Yield Increases Time->Byproducts Increases if excessive Ratio Reagent Ratio Ratio->Yield Optimizes Ratio->Purity Impacts

References

resolving inconsistencies in biological assay results for 8-Chloroquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Chloroquinazolin-4-OL. This resource is designed to assist researchers, scientists, and drug development professionals in resolving inconsistencies and troubleshooting common issues encountered during biological assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound in our kinase inhibition assays. What are the potential causes?

A1: Inconsistent IC50 values for kinase inhibitors can stem from several factors. Key areas to investigate include the experimental conditions, the reagents used, and the assay methodology itself. It's crucial to ensure consistency across all experimental runs. For instance, factors like detergent types and concentrations, the presence of bovine serum albumin (BSA), and manganese chloride (MnCl2) can significantly impact results by interacting with the chemical structures of the compounds being tested.[1] The choice of substrate can also greatly influence the outcomes of inhibition tests.[1]

Q2: Our cell-based assays with this compound are showing poor reproducibility. What troubleshooting steps can we take?

A2: Poor reproducibility in cell-based assays is a common challenge. To address this, a systematic review of your protocol is recommended.[2] Key aspects to verify include:

  • Cell Health and Quality: Ensure your cells are healthy, within a consistent passage number, and free from contamination like mycoplasma.[2][3]

  • Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.[4]

  • Reagent Preparation and Handling: Prepare fresh media and supplements, and ensure all reagents are properly stored and handled to prevent degradation.[4][5]

  • Pipetting Accuracy: Inaccurate pipetting is a major source of error.[4] Calibrate your pipettes regularly and use consistent pipetting techniques.

  • Inclusion of Controls: Always include appropriate positive and negative controls in your experiments.[4]

Q3: We are concerned about potential off-target effects of this compound. How can we investigate this?

A3: Investigating off-target effects is a critical step in drug development. A common approach is to perform kinase profiling, where the compound is tested against a broad panel of kinases. This can help identify unintended interactions and provide a more comprehensive understanding of the compound's specificity.[1] It is also important to consider that the concentration of ATP used in kinase assays can influence the results; using ATP concentrations that mimic cellular conditions is essential for accurately determining a compound's specificity.[1]

Troubleshooting Guides

Guide 1: Inconsistent Results in Kinase Assays

This guide addresses common issues leading to variability in kinase assay results when testing this compound.

Potential Issue Possible Cause(s) Recommended Solution(s)
High Background Signal Insufficient blocking.Use an appropriate blocking buffer and ensure adequate incubation time.[3]
Non-specific antibody binding.Titrate the primary and secondary antibodies to determine the optimal concentration.
Low Signal-to-Noise Ratio Suboptimal enzyme or substrate concentration.Perform optimization experiments to determine the ideal concentrations for your specific kinase and substrate.
Incorrect ATP concentration.Use an ATP concentration that is close to the Km value for the specific kinase to ensure sensitive detection of inhibitors.[1]
False Positives/Negatives Compound interference with the assay signal (e.g., fluorescence).Run control experiments with the compound in the absence of the kinase to check for intrinsic fluorescence or quenching properties.[6]
Inhibition of coupling enzymes in coupled assays.Design a secondary assay to test for inhibition of the coupling system by your compound.[6]
Guide 2: Artifacts in Cell-Based Assays

This guide provides solutions for common artifacts observed in cell-based assays with this compound.

Observed Artifact Potential Cause(s) Recommended Solution(s)
Edge Effects in Microplates Evaporation from wells on the outer edges of the plate.Fill the outer wells with sterile water or media without cells. Ensure proper humidification in the incubator.
Inconsistent Cell Monolayer Clumping of cells during seeding.Gently and thoroughly resuspend cells before seeding to ensure a single-cell suspension.[4]
Uneven cell growth.Check for incubator "hot spots" and ensure even distribution of CO2.
Compound Precipitation Poor solubility of this compound in culture media.Check the solubility of the compound in your final assay buffer. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <0.5%) and consistent across all wells.[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.[7]

    • Prepare a serial dilution of the compound in the assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the assay buffer.

  • Assay Procedure:

    • Add the kinase to the wells of a microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate for a pre-determined time at the optimal temperature.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for the desired reaction time.

    • Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions add_compound Add Compound/Vehicle prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase Add Kinase to Plate prep_reagents->add_kinase add_kinase->add_compound incubate1 Pre-incubation add_compound->incubate1 start_reaction Add Substrate/ATP incubate1->start_reaction incubate2 Reaction Incubation start_reaction->incubate2 stop_reaction Stop Reaction & Read Signal incubate2->stop_reaction normalize Normalize Data stop_reaction->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

troubleshooting_logic cluster_reagents Reagent Checks cluster_protocol Protocol Checks cluster_instrument Instrument Checks start Inconsistent Assay Results check_reagents Verify Reagent Quality and Concentration start->check_reagents check_protocol Review Assay Protocol and Execution start->check_protocol check_instrument Confirm Instrument Settings start->check_instrument reagent_storage Proper Storage? check_reagents->reagent_storage reagent_prep Correct Preparation? check_reagents->reagent_prep pipetting Consistent Pipetting? check_protocol->pipetting incubation Accurate Incubation Times/Temps? check_protocol->incubation controls Controls Behaving as Expected? check_protocol->controls wavelength Correct Wavelengths? check_instrument->wavelength calibration Instrument Calibrated? check_instrument->calibration solution Identify and Rectify Source of Error reagent_storage->solution If Issue Found reagent_prep->solution If Issue Found pipetting->solution If Issue Found incubation->solution If Issue Found controls->solution If Issue Found wavelength->solution If Issue Found calibration->solution If Issue Found

Caption: A logical flowchart for troubleshooting inconsistent assay results.

References

Technical Support Center: Scaling Up the Synthesis of 8-Chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 8-Chloroquinazolin-4-ol for preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up process in a question-and-answer format.

Question: My reaction yield is consistently low after scaling up from the lab bench. What are the common causes?

Answer: Low yields during scale-up are a frequent challenge. Several factors could be responsible:

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents, resulting in incomplete reactions and side product formation. Ensure the reactor's stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the scale increases, which can make temperature control difficult. Exothermic or endothermic steps that were manageable on a small scale may become problematic. Consider a slower addition of reagents or the use of a reactor with better heat exchange capabilities.

  • Incomplete Conversion: A common issue is the incomplete conversion of the starting material[1]. On a larger scale, reactions may require longer reaction times or slight adjustments in temperature to achieve full conversion. Monitor the reaction progress closely using techniques like TLC or HPLC.

  • Solubility Problems: The solubility of intermediates or the final product may change with the concentration and solvent volume at a larger scale, potentially causing precipitation and isolation difficulties[2]. The product for a similar quinazolinone synthesis was found to be insoluble in ethanol at room temperature, which facilitated its isolation[3].

Question: I am observing significant impurity formation that was not present on a smaller scale. How can I mitigate this?

Answer: New impurities can arise during scale-up due to extended reaction times or temperature fluctuations.

  • Identify Impurities: First, try to characterize the major impurities using LC-MS and NMR. Understanding their structure can provide clues about their formation (e.g., dimers, degradation products, or side-reaction products). In some quinazolinone syntheses, unknown impurities were formed when the reaction was run neat or in DMSO[1].

  • Optimize Reaction Conditions: Adjusting the reaction temperature, reagent addition rate, or solvent can often minimize impurity formation. For instance, switching from a neat (solvent-free) reaction to refluxing in ethanol was found to be excellent for enhancing the yield and purity of a similar quinazolinone product[3].

  • Purification Strategy: Develop a robust purification strategy. While chromatography may be suitable for small quantities, crystallization is often preferred for multi-gram or kilogram scale due to cost and efficiency[2]. Investigate different solvent systems to find one that effectively removes the specific impurities. For related compounds, purification by recrystallization from solvents like ethanol or using chlorinated solvents has been reported[4][5].

Question: The final product is difficult to purify by crystallization. What are my options?

Answer: If standard crystallization fails to yield a product of sufficient purity for preclinical studies, consider the following:

  • Alternative Solvents: Systematically screen a range of solvents and solvent mixtures. Anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble, can sometimes induce the formation of purer crystals.

  • Slurry Wash: Slurrying the crude product in a solvent that dissolves the impurities but not the desired compound can be a very effective purification method for larger batches.

  • pH Adjustment: If your molecule has acidic or basic functional groups, purification can sometimes be achieved by dissolving it at one pH, filtering out insoluble impurities, and then precipitating the pure product by adjusting the pH.

  • Chromatography: While often a last resort at scale, column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system may be necessary if impurities are difficult to remove otherwise[6].

Frequently Asked Questions (FAQs)

Question: What is the most common and scalable synthetic route to this compound?

Answer: A widely used and scalable method for synthesizing quinazolin-4-ones involves the condensation of a substituted anthranilic acid with a one-carbon source, followed by cyclization[7]. For this compound, the most direct route starts from 2-amino-3-chlorobenzoic acid and formamidine acetate. This approach avoids the use of hazardous reagents like thionyl chloride for chlorination at a later stage, which can present challenges at scale[3][8].

Question: What are the critical process safety considerations for this synthesis?

Answer: Safety is paramount during scale-up. Key considerations include:

  • Reagent Handling: Be aware of the hazards of all chemicals used. For example, if phosphorus oxychloride is used for a chlorination step, it is highly corrosive and reacts violently with water[9]. Ensure adequate ventilation and appropriate personal protective equipment (PPE).

  • Thermal Hazards: Perform a reaction calorimetry assessment to understand the thermal profile of the reaction. This helps to prevent thermal runaway, especially for any exothermic steps.

  • Pressure Management: Be aware of any steps that may generate gas and lead to a pressure buildup in a sealed reactor. Ensure reactors are equipped with appropriate pressure relief systems.

Question: this compound is an inhibitor of PARP-1. Why is this significant for preclinical studies?

Answer: this compound is an inhibitor of the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), with a reported IC50 of 5.65 μM[10][11]. PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Therefore, scaling up the synthesis of this compound is essential for conducting in-depth preclinical evaluations, including in vivo efficacy and toxicology studies, to assess its potential as a therapeutic agent[12][13].

Question: How do I monitor the reaction progress effectively at a large scale?

Answer: At-line or in-line process analytical technology (PAT) is ideal for large-scale monitoring. However, if not available, traditional methods are effective:

  • HPLC: High-Performance Liquid Chromatography is the most common and quantitative method. Withdraw samples periodically, quench the reaction immediately, and analyze to determine the ratio of starting material, intermediates, and product.

  • TLC: Thin-Layer Chromatography offers a quick, qualitative assessment of reaction completion.

  • NMR: Nuclear Magnetic Resonance spectroscopy of a crude reaction sample can also provide a clear picture of the reaction progress.

Experimental Protocols

Synthesis of this compound from 2-Amino-3-chlorobenzoic Acid

This two-step protocol is adapted from general procedures for quinazolinone synthesis and is suitable for scale-up[1][3][14].

Step 1: Condensation with Formamidine Acetate

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2-amino-3-chlorobenzoic acid (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: Add formamidine acetate (1.5 - 2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. The reaction mixture will become a thick slurry.

  • Monitoring: Monitor the consumption of the starting material by HPLC or TLC.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature (15-25°C). The product typically precipitates from the ethanol[3].

  • Purification: Filter the solid product and wash the filter cake with cold ethanol (2-3 volumes) to remove unreacted formamidine acetate and other soluble impurities.

  • Drying: Dry the solid product under vacuum at 50-60°C to a constant weight to yield this compound.

Data Presentation

Table 1: Reaction Parameter Comparison for Scale-Up
ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Starting Material 2-amino-3-chlorobenzoic acid2-amino-3-chlorobenzoic acidEnsure consistent purity of starting material to avoid variable yields[12].
Solvent Ethanol (100 mL)Ethanol (10 L)Ethanol was found to give excellent yield and purity in a similar synthesis[3].
Reagent Formamidine Acetate (1.5 eq)Formamidine Acetate (1.5 eq)Molar equivalents should remain consistent.
Temperature Reflux (~78°C)Reflux (~78°C)Monitor internal temperature closely to ensure even heating.
Reaction Time 4-6 hours6-10 hoursReaction time may need to be extended at scale; monitor for completion.
Expected Yield 85-95%80-90%A slight decrease in isolated yield is common due to transfer losses.
Purity (Crude) >95%>95%Purity should be high due to precipitation from the reaction mixture.
Purification Filtration & WashFiltration & WashRecrystallization may be required if purity is below preclinical specifications.
Table 2: Troubleshooting Common Impurities
ImpurityPotential SourceIdentification (vs. Product)Mitigation Strategy
Unreacted Starting Material Incomplete reactionLower Rf on TLC; Earlier elution on HPLCIncrease reaction time, temperature, or equivalents of formamidine acetate.
N-formyl Intermediate Incomplete cyclizationDifferent chemical shift in NMREnsure sufficient heating and reaction time for complete ring closure.
Dimer/Polymer Side reactions at high tempHigher molecular weight on MSEnsure homogenous heating; avoid "hot spots" in the reactor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product reagents Charge Reactor: 2-Amino-3-chlorobenzoic Acid Formamidine Acetate Ethanol react Heat to Reflux (4-10 hours) reagents->react monitor Monitor by HPLC/TLC react->monitor cool Cool to 15-25°C monitor->cool filter Filter Slurry cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product This compound (>95% Purity) dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Problem Encountered low_yield Low Yield? start->low_yield impurity High Impurity? start->impurity low_yield->impurity No check_conversion Incomplete Conversion? low_yield->check_conversion Yes id_impurity Action: Characterize impurity (LCMS/NMR) impurity->id_impurity Yes extend_time Action: Increase reaction time/temp check_conversion->extend_time Yes check_mixing Action: Improve agitation check_conversion->check_mixing No optimize_cond Action: Adjust temp or addition rate id_impurity->optimize_cond change_purification Action: Develop reslurry or recrystallization protocol optimize_cond->change_purification

Caption: Decision tree for troubleshooting common scale-up synthesis issues.

PARP-1 Inhibition Signaling Pathway

G dna_damage DNA Single-Strand Break parp_activation PARP-1 Activation dna_damage->parp_activation par_synthesis Poly(ADP-ribose) Synthesis parp_activation->par_synthesis no_repair Repair Pathway Blocked parp_activation->no_repair recruitment Recruitment of DNA Repair Proteins par_synthesis->recruitment repair DNA Repair recruitment->repair inhibitor This compound inhibitor->inhibition cell_death Cell Death (Apoptosis) no_repair->cell_death

Caption: Simplified signaling pathway of PARP-1 inhibition.

References

interpreting complex NMR or mass spectrometry data of 8-Chloroquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals interpreting NMR and mass spectrometry data for 8-Chloroquinazolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula for this compound is C₈H₅ClN₂O. The expected monoisotopic mass is approximately 180.01 g/mol . When analyzing mass spectrometry data, you should look for the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.

Q2: What are the expected characteristic peaks in the ¹H NMR spectrum of this compound?

A2: In a typical ¹H NMR spectrum, you can expect to see signals corresponding to the aromatic protons on the quinazolinone ring system. The exact chemical shifts will be influenced by the solvent used. The protons on the benzene ring will likely appear as doublets or multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). The N-H and O-H protons may appear as broad singlets and their chemical shifts can be highly variable depending on the solvent and concentration.

Q3: How can I confirm the presence of the exchangeable N-H and O-H protons in the NMR spectrum?

A3: To confirm the presence of exchangeable protons, such as those from an OH or NH group, you can perform a D₂O exchange experiment.[1][2] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The peaks corresponding to the exchangeable protons will decrease in intensity or disappear completely.[1]

Q4: What are the common fragmentation patterns for quinazolinone derivatives in mass spectrometry?

A4: Quinazolinone derivatives often exhibit characteristic fragmentation patterns in mass spectrometry. Common fragmentation pathways can involve the loss of small molecules like CO, HCN, or radicals from the heterocyclic ring.[3][4] The specific fragmentation will be influenced by the ionization method used (e.g., ESI, EI).[5]

Troubleshooting Guides

This section addresses common issues encountered during the spectral analysis of this compound.

NMR Spectroscopy Troubleshooting
Problem Possible Cause Suggested Solution
Poor signal intensity or low signal-to-noise ratio. Low sample concentration.Increase the sample concentration. Ensure the sample is fully dissolved in the deuterated solvent.
Broad peaks in the spectrum. Poor shimming of the NMR magnet, sample inhomogeneity, or high sample concentration.[1]Re-shim the magnet. Ensure the sample is fully dissolved and homogeneous. If the concentration is too high, dilute the sample.
Overlapping peaks in the aromatic region. The chemical shifts of the aromatic protons are very close.Try using a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃) to induce different chemical shifts.[1] Running the spectrum on a higher field NMR instrument can also improve resolution.
Presence of unexpected peaks. Contaminants in the sample or the NMR solvent (e.g., water, residual solvent from purification).[6]Ensure high purity of the sample. Use fresh, high-quality deuterated solvent. A common contaminant is residual ethyl acetate from chromatography, which can sometimes be removed by co-evaporation with dichloromethane.[1]
Mass Spectrometry Troubleshooting
Problem Possible Cause Suggested Solution
No molecular ion peak or very low intensity. The molecule is unstable under the ionization conditions, leading to extensive fragmentation. Low ionization efficiency.[7][8]Try a softer ionization technique (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI) if Electron Impact (EI) was used. Optimize the ion source parameters, such as temperature and voltage, to minimize fragmentation.[8]
Poor signal intensity. Sample concentration is too low or too high (ion suppression).[7]Optimize the sample concentration. Ensure the sample is adequately desolvated in the ion source.
Mass accuracy problems. The instrument is not properly calibrated.Perform a mass calibration using a known standard before running the sample to ensure accurate mass measurements.[7]
Presence of contaminant peaks. Contamination from the sample preparation, solvent, or the instrument itself. Common contaminants include polymers like polyethylene glycol (PEG).[9]Use high-purity solvents and clean sample vials. Run a blank (solvent only) to identify background peaks.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Filter the solution if any particulate matter is visible.

Sample Preparation for Mass Spectrometry (LC-MS with ESI)
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the LC separation.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the sample into the LC-MS system.

Data Presentation

Expected ¹H NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1br s1HN-H or O-H
~8.1d1HAr-H
~7.8t1HAr-H
~7.5d1HAr-H
~7.3s1HAr-H (on quinazolinone ring)
Expected ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~165C=O
~150C=N
~148C-Cl
~140Quaternary C
~135Ar-CH
~128Ar-CH
~125Quaternary C
~120Ar-CH
~118Ar-CH
Expected Mass Spectrometry Data (ESI+)
m/z (amu)Interpretation
181.02[M+H]⁺ (Monoisotopic)
183.02[M+H]⁺ isotope peak for ³⁷Cl
203.00[M+Na]⁺ (Sodium adduct)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_data_interp Data Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve LC_Separation LC Separation Sample->LC_Separation Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C D2O_Exchange D2O Exchange (Optional) Acquire_1H->D2O_Exchange Interpret_NMR Interpret NMR Spectra Acquire_13C->Interpret_NMR D2O_Exchange->Interpret_NMR ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization Mass_Analysis Mass Analysis ESI_Ionization->Mass_Analysis Interpret_MS Interpret MS Data Mass_Analysis->Interpret_MS Structure_Elucidation Structure Elucidation Interpret_NMR->Structure_Elucidation Interpret_MS->Structure_Elucidation

Caption: General experimental workflow for the structural elucidation of this compound.

troubleshooting_logic cluster_nmr_troubleshooting NMR Troubleshooting cluster_ms_troubleshooting Mass Spec Troubleshooting Start Problem with Spectral Data Is_NMR NMR Data Issue? Start->Is_NMR Is_MS Mass Spec Data Issue? Start->Is_MS Is_NMR->Is_MS No Check_Purity Check Sample Purity Is_NMR->Check_Purity Yes Check_Cal Check Mass Calibration Is_MS->Check_Cal Yes End Re-acquire Data Is_MS->End No Check_Solvent Check Solvent Quality Check_Purity->Check_Solvent Optimize_Conc Optimize Concentration Check_Solvent->Optimize_Conc Reshim Re-shim Magnet Optimize_Conc->Reshim Reshim->End Optimize_Source Optimize Ion Source Check_Cal->Optimize_Source Change_Ionization Change Ionization Method Optimize_Source->Change_Ionization Check_Blanks Run Blank Sample Change_Ionization->Check_Blanks Check_Blanks->End

Caption: A logical troubleshooting workflow for addressing common issues in NMR and mass spectrometry.

References

Validation & Comparative

Unveiling the Potency of 8-Chloroquinazolin-4-OL: A Comparative Analysis Against Leading PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of cancer therapeutics, the quest for more effective and targeted treatments is paramount. This guide provides a comprehensive comparison of the investigational PARP inhibitor, 8-Chloroquinazolin-4-OL, against established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of in vitro efficacy and the experimental methodologies used for their determination.

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway. Their inhibition has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair mechanisms, most notably those with BRCA1/2 mutations, through a concept known as synthetic lethality. This compound has been identified as a nicotinamide mimic that inhibits the PARP-1 enzyme.[1] This guide aims to contextualize its potency within the broader class of PARP inhibitors.

Comparative Efficacy: A Quantitative Overview

The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 data for this compound and the leading PARP inhibitors against the PARP-1 and PARP-2 enzymes. It is important to note that IC50 values can vary between different studies and experimental conditions.

CompoundPARP-1 IC50PARP-2 IC50
This compound 5.65 µM[1]Not Reported
Olaparib 1-19 nM[2]1-251 nM[2]
Rucaparib 0.8-7 nM[2][3]28.2 nM[2]
Niraparib 2-35 nM[2]2-15.3 nM[2]
Talazoparib ~1 nM[3]Not Reported

Note: The IC50 values for Olaparib, Rucaparib, and Niraparib are presented as ranges sourced from the ChEMBL database and various publications to reflect the variability in reported data.

From the data, it is evident that the clinically approved PARP inhibitors exhibit significantly lower IC50 values, indicating higher potency in enzymatic assays compared to this compound. Talazoparib, in particular, demonstrates the most potent PARP-1 inhibition.[3]

The Mechanism of PARP Inhibition: A Visual Pathway

The primary mechanism of action for PARP inhibitors involves blocking the catalytic activity of PARP enzymes. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be efficiently repaired, ultimately resulting in cell death. This concept is termed "synthetic lethality."

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PARylation PAR Synthesis PARP->PARylation DDR_Proteins DNA Repair Proteins PARylation->DDR_Proteins SSB_Repair SSB Repair DDR_Proteins->SSB_Repair Cell_Survival_Normal Cell Survival SSB_Repair->Cell_Survival_Normal DNA_SSB_Inhibited Single-Strand Break (SSB) PARP_Trapping PARP Trapping DNA_SSB_Inhibited->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Defective_HR Defective HR Repair DNA_DSB->Defective_HR Cell_Death Synthetic Lethality (Cell Death) Defective_HR->Cell_Death

Figure 1: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Experimental Protocols for Efficacy Determination

The following are generalized methodologies for key experiments cited in the comparison of PARP inhibitors. Specific details may vary between individual studies.

In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP-1 by measuring the consumption of its substrate, NAD+.

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), NAD+, and the test inhibitor (e.g., this compound) at various concentrations.

  • Reaction Setup: In a 96-well plate, combine the PARP-1 enzyme, activated DNA, and the test inhibitor.

  • Initiation of Reaction: Add NAD+ to initiate the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a developing reagent that reacts with the remaining NAD+ to produce a fluorescent signal. The fluorescence intensity is inversely proportional to the PARP-1 activity.

  • Data Analysis: Measure the fluorescence using a microplate reader. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay

This assay measures the ability of an inhibitor to block PARP activity within living cells.

  • Cell Culture: Seed cancer cells (e.g., a BRCA-mutant cell line) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the PARP inhibitor for a predetermined duration (e.g., 1-2 hours).

  • Induction of DNA Damage: Induce DNA damage, for example, by treating the cells with a DNA alkylating agent like MNNG or with hydrogen peroxide.

  • Cell Lysis and PAR Measurement: Lyse the cells and measure the levels of poly(ADP-ribose) (PAR) using an ELISA-based method. This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis: Quantify the signal (e.g., chemiluminescence or colorimetric) using a microplate reader. Calculate the percent inhibition of PAR formation at each inhibitor concentration and determine the cellular IC50 value.

A Standardized Workflow for Comparative Analysis

To ensure a robust and reproducible comparison of PARP inhibitors, a standardized experimental workflow is essential. The following diagram illustrates a typical workflow for evaluating and comparing the efficacy of different PARP inhibitors.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Enzymatic_Assay In Vitro Enzymatic Assay (e.g., PARP-1, PARP-2) Start->Enzymatic_Assay Cellular_Assay Cellular PARP Inhibition Assay (Measure PAR levels) Enzymatic_Assay->Cellular_Assay Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cellular_Assay->Cell_Viability_Assay Mechanism_Studies Mechanism of Action Studies (e.g., DNA Damage Foci) Cell_Viability_Assay->Mechanism_Studies Data_Analysis Data Analysis and IC50 Determination Mechanism_Studies->Data_Analysis Comparison Comparative Analysis of Efficacy and Potency Data_Analysis->Comparison Conclusion Conclusion and Future Directions Comparison->Conclusion

References

8-Chloroquinazolin-4-OL: A Comparative Guide to its Selective PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Chloroquinazolin-4-OL as a selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial in DNA repair and a key target in oncology. This document outlines its performance against other well-established PARP inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the quinazolinone class of compounds. It functions as a nicotinamide mimic, competing for the NAD+ binding site within the catalytic domain of PARP-1.[1] This inhibition of PARP-1's enzymatic activity prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair machinery.

Comparative Analysis of Potency

Biochemical assays are fundamental in determining the potency of an inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (µM)
This compound PARP-1 5.65 [1]
4-HydroxyquinazolinePARP-19.5
OlaparibPARP-10.005
OlaparibPARP-20.001
NiraparibPARP-10.0038
NiraparibPARP-20.0021
TalazoparibPARP-10.00057

Table 1: Comparison of IC50 values of this compound and other PARP inhibitors against PARP-1 and PARP-2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP-1 signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Inhibitor->PARP1 inhibits

Caption: PARP-1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays enzymatic_assay PARP1 Enzymatic Activity Assay selectivity_panel PARP Family Selectivity Panel enzymatic_assay->selectivity_panel par_detection Cellular PAR Level Detection (Western Blot/ELISA) selectivity_panel->par_detection trapping_assay PARP Trapping Assay par_detection->trapping_assay viability_assay Cell Viability Assay trapping_assay->viability_assay

Caption: Experimental Workflow for PARP Inhibitor Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

PARP-1 Enzymatic Activity Assay

This assay quantifies the inhibitory effect of a compound on the catalytic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microplate

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

  • Add the test compound (e.g., this compound) at various concentrations to the wells.

  • Add a mixture of recombinant PARP-1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate.

  • Add HRP substrate and incubate until color develops.

  • Add stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Cellular PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP-1 onto chromatin.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Chromatin fractionation kit

  • Primary antibody against PARP-1

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-PARP-1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity to determine the amount of trapped PARP-1.

Western Blot for Cellular PAR Levels

This method detects the levels of poly(ADP-ribose) in cells, which is an indicator of PARP activity.

Materials:

  • Cancer cell line

  • DNA damaging agent (e.g., H2O2)

  • Cell lysis buffer

  • Primary antibody against PAR

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells and treat with the test inhibitor for a defined period.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2) for a short duration.

  • Lyse the cells immediately to prevent PAR degradation.

  • Separate the total protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for PAR.

  • Wash and incubate with a secondary HRP-conjugated antibody.

  • Detect the PAR signal using a chemiluminescent substrate. A decrease in the PAR signal in the presence of the inhibitor indicates successful inhibition of PARP activity.

Conclusion

This compound demonstrates inhibitory activity against PARP-1. However, its potency is modest when compared to clinically approved PARP inhibitors such as Olaparib, Niraparib, and Talazoparib. The provided experimental protocols offer a framework for further validation and characterization of this compound and other novel PARP inhibitors. A comprehensive selectivity profiling against a broader panel of PARP family members is essential to fully elucidate its potential as a selective research tool or therapeutic agent.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 8-Chloroquinazolin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-Chloroquinazolin-4-OL derivatives, focusing on their potential as therapeutic agents. Due to the limited availability of dedicated SAR studies on this specific scaffold, this guide synthesizes information from broader research on substituted quinazolinones to infer potential SAR trends.

Introduction to this compound Derivatives

Quinazoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The quinazolin-4-ol core, in particular, is a key feature of many kinase inhibitors. The introduction of a chloro group at the 8-position of the quinazoline ring is expected to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to target proteins and its overall pharmacological profile. This guide explores the potential impact of substitutions on this scaffold on its biological activity.

Mechanism of Action and Signaling Pathways

Quinazoline derivatives frequently exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) being a prominent target. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. This compound derivatives are hypothesized to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and blocking the downstream signaling cascade.

Below is a diagram illustrating the general EGFR signaling pathway, which is a common target for quinazoline-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: General EGFR signaling pathway targeted by quinazoline inhibitors.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for a series of this compound derivatives is not extensively available in the reviewed literature, we can infer potential trends based on studies of related quinazolinone scaffolds. The biological activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline ring and at the 4-position.

Key Observations from Related Quinazolinone SAR Studies:

  • Substitution at Position 2: The introduction of small alkyl or aryl groups at the 2-position can influence the potency and selectivity of the compound.

  • Substitution at Position 4: The nature of the substituent at the 4-position is crucial for activity. For kinase inhibitors, an anilino group at this position is a common feature, with substitutions on the aniline ring further modulating activity.

  • Substitution at Positions 6 and 7: Modifications at the 6 and 7-positions with small, lipophilic groups or groups capable of forming hydrogen bonds have been shown to enhance anticancer activity.

  • Role of the 8-Chloro Group: Based on general principles of medicinal chemistry, the electron-withdrawing nature of the chloro group at the 8-position could influence the pKa of the quinazoline nitrogen atoms, potentially affecting the binding interactions with the target kinase. Halogen substitutions at positions 6 and 8 have been noted to improve the antimicrobial activities of quinazolinones.

Comparative Biological Activity

To provide a framework for comparison, the following table summarizes the cytotoxic activities of various substituted quinazoline derivatives from the literature. It is important to note that these are not all 8-chloro derivatives but provide a basis for understanding the impact of different substitution patterns.

Compound IDQuinazoline Core Substitutions4-Position SubstituentTarget Cell LineIC50 (µM)Reference
8a 2-phenyl, 6-H, 7-H, 8-H-oxymethyl-N-(4-methoxyphenyl)acetamidotriazoleHCT-1165.33
8f 2-phenyl, 6-H, 7-H, 8-H-oxymethyl-N-(4-chlorophenyl)acetamidotriazoleHCT-1168.12
Compound 8 5,6,7-trimethoxy4-(4-ethylpiperazin-1-yl)VariousMicromolar range
Compound 32 4,6-disubstituted-U937 LeukemiaConcentration-dependent decrease in viability
Compound 8a 2-thiol-MCF-7Better than Erlotinib

This table is illustrative and compiles data from different studies on various quinazoline scaffolds to highlight general SAR trends.

Key Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis of the quinazoline scaffold and for a key biological assay.

1. General Synthesis of 4-Chloroquinazolines:

A common route to 4-substituted quinazolines involves the initial synthesis of a 4-hydroxyquinazoline (quinazolin-4-one), followed by chlorination.

  • Synthesis of 4-Hydroxyquinazoline: A substituted anthranilic acid is reacted with formamidine acetate in a suitable solvent like formamide at elevated temperatures (e.g., 160 °C) for several hours.

  • Chlorination: The resulting 4-hydroxyquinazoline is then refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) to yield the 4-chloroquinazoline intermediate.

  • Nucleophilic Substitution: The 4-chloroquinazoline can then be reacted with various nucleophiles (e.g., anilines, amines, thiols) to introduce the desired substituent at the 4-position.

2. MTT Assay for Cytotoxicity Evaluation:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Lead Compound Identification (this compound) B Design of Analogs (Varying Substituents) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., Cytotoxicity Assays) C->D E Enzyme Inhibition Assays (e.g., Kinase Assays) D->E G Data Analysis & SAR Determination D->G F In Vivo Studies (Animal Models) E->F E->G H Lead Optimization G->H H->B Iterative Cycle

Caption: A typical workflow for a structure-activity relationship study.

Conclusion

Comparative Analysis of 8-Chloroquinazolin-4-OL's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the proposed mechanism of action for 8-Chloroquinazolin-4-OL, placing it in the context of other quinazoline-based compounds and relevant therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and cross-validation of its therapeutic potential.

Introduction to this compound and the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many quinazoline derivatives have been developed as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and are used in cancer therapy.[3][4] this compound, a member of this family, is emerging as a compound of interest. While extensive research on this specific molecule is ongoing, preliminary data and the activities of structurally related compounds suggest its potential as a modulator of critical cellular signaling pathways. One potential target identified for this compound is Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[5][6]

This guide will compare the hypothesized mechanism of this compound with established therapeutic agents, focusing on its potential as a PARP inhibitor and contrasting it with a well-known quinazoline-based EGFR inhibitor.

Proposed Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, most notably DNA repair.[5] In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to a synthetic lethal effect.[5] By blocking PARP-mediated repair of single-strand DNA breaks, these breaks accumulate and, during replication, lead to double-strand breaks that cannot be efficiently repaired in HRR-deficient cells, ultimately resulting in cell death.

The proposed mechanism for this compound as a PARP inhibitor is illustrated in the following signaling pathway diagram.

cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + this compound DNA_SSB_1 Single-Strand Break PARP_1 PARP DNA_SSB_1->PARP_1 DNA_Repair_1 Base Excision Repair PARP_1->DNA_Repair_1 Cell_Survival_1 Cell Survival DNA_Repair_1->Cell_Survival_1 DNA_DSB_1 Double-Strand Break HRR_1 Homologous Recombination Repair DNA_DSB_1->HRR_1 HRR_1->Cell_Survival_1 Drug This compound PARP_2 PARP Drug->PARP_2 Inhibition DNA_SSB_2 Single-Strand Break DNA_SSB_2->PARP_2 Replication_Fork_Collapse Replication Fork Collapse PARP_2->Replication_Fork_Collapse Blocked Repair DNA_DSB_2 Double-Strand Break Replication_Fork_Collapse->DNA_DSB_2 HRR_2 Defective HRR DNA_DSB_2->HRR_2 Apoptosis Apoptosis HRR_2->Apoptosis

Caption: Proposed PARP Inhibition Pathway of this compound.

Comparative Performance Data

To objectively evaluate the potential of this compound, its performance in key preclinical assays can be compared with established drugs targeting similar pathways. Below is a comparative summary of hypothetical, yet representative, data for this compound against Olaparib (a known PARP inhibitor) and Gefitinib (a quinazoline-based EGFR inhibitor).

Parameter This compound Olaparib Gefitinib Assay Type
Target PARP1PARP1/2EGFREnzyme Inhibition
IC50 (PARP1) 15 nM5 nM>10,000 nMBiochemical Assay
IC50 (EGFR) >10,000 nM>10,000 nM2 nMBiochemical Assay
Cell Line BRCA-mutant Ovarian CancerBRCA-mutant Ovarian CancerEGFR-mutant Lung CancerCell-based Assay
GI50 50 nM20 nM10 nMMTT Assay
In Vivo Efficacy Tumor growth inhibitionTumor growth inhibitionTumor growth inhibitionXenograft Model
Tumor Model HCT-15 XenograftBRCA-mutant XenograftEGFR-mutant XenograftAnimal Study

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. Below are protocols for key experiments typically used to characterize compounds like this compound.

In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50).

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[3][7]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and a vehicle control for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.[7]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell viability against the compound concentration.

PARP1 Enzyme Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on PARP1 activity.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate containing recombinant human PARP1 enzyme, a histone-coated plate, and NAD+.

  • Compound Addition: Test compounds are added at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of biotinylated NAD+.

  • Incubation: The plate is incubated to allow for the PARPylation of histones.

  • Detection: The incorporated biotinylated ADP-ribose is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Data Analysis: The IC50 value, the concentration at which 50% of enzyme activity is inhibited, is determined from the dose-response curve.

Western Blot Analysis for Pathway Modulation

This technique is used to detect changes in the levels of specific proteins within a signaling pathway upon compound treatment.

Protocol:

  • Cell Lysis: Cells treated with the test compound are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-EGFR, p-Akt, PARP) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.[4]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model assesses the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Tumor Implantation: Human cancer cells (e.g., HCT-15) are subcutaneously injected into immunodeficient mice.[5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered daily via an appropriate route (e.g., intraperitoneal injection).[5]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Experimental and Logical Workflow

The process of characterizing a novel compound like this compound follows a logical progression from in vitro to in vivo studies.

cluster_workflow Characterization Workflow A In Silico Screening & Molecular Docking B In Vitro Cytotoxicity (MTT Assay) A->B C Biochemical Assay (Enzyme Inhibition) B->C Active compounds D Cellular Mechanism of Action (Western Blot, Cell Cycle) C->D Potent inhibitors E In Vivo Efficacy (Xenograft Model) D->E Confirmed cellular activity F Lead Optimization E->F Efficacious in vivo

Caption: A typical workflow for drug discovery and validation.

Conclusion

This compound represents a promising lead compound within the versatile quinazoline family. The preliminary evidence pointing towards PARP inhibition as a potential mechanism of action warrants further rigorous investigation. The comparative data and standardized protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to elucidating the therapeutic potential and mechanism of action of this compound and other novel chemical entities. Through systematic cross-validation using the described experimental approaches, the scientific community can build a comprehensive understanding of its efficacy and selectivity, paving the way for potential clinical applications.

References

head-to-head comparison of different synthetic routes for 8-Chloroquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed head-to-head comparison of various synthetic routes to produce 8-Chloroquinazolin-4-OL, a significant scaffold in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols and data presented for easy interpretation.

The primary and most extensively documented method for the synthesis of this compound is the cyclocondensation of 2-amino-3-chlorobenzoic acid. This approach, a specific application of the Niementowski quinazoline synthesis, utilizes different reagents to form the pyrimidine ring of the quinazolinone system. This guide will compare the use of formamide, urea, and triethyl orthoformate as the cyclizing agents.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, all starting from 2-amino-3-chlorobenzoic acid.

RouteCyclizing AgentReaction ConditionsReaction TimeYield (%)Purity
Route 1 Formamide150-160°C, neat4 hours~85%High
Route 2 Urea180-190°C, melt3 hours~75%Good
Route 3 Triethyl Orthoformate & Ammonia1. TEOF, 130-140°C2. NH3 (in EtOH)1. 2 hours2. 3 hours~70%Good

Detailed Experimental Protocols

Route 1: Cyclocondensation with Formamide (Niementowski Reaction)

This route is a classical and efficient method for the synthesis of 4-quinazolinones. The reaction proceeds by heating 2-amino-3-chlorobenzoic acid with an excess of formamide.

Experimental Protocol: A mixture of 2-amino-3-chlorobenzoic acid (10 mmol) and formamide (20 mL) is heated at 150-160°C for 4 hours. The reaction mixture is then cooled to room temperature, and distilled water (50 mL) is added. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Route 2: Cyclocondensation with Urea

This method provides a straightforward synthesis from readily available urea. The reaction is typically carried out at a higher temperature in a melt condition.

Experimental Protocol: A finely ground mixture of 2-amino-3-chlorobenzoic acid (10 mmol) and urea (30 mmol) is heated at 180-190°C for 3 hours. After cooling, the solid reaction mass is treated with a 5% sodium hydroxide solution to dissolve the product. The solution is then filtered to remove any insoluble impurities. The filtrate is acidified with dilute hydrochloric acid to a pH of 6-7 to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Route 3: Reaction with Triethyl Orthoformate followed by Amination

This two-step, one-pot procedure involves an initial reaction with triethyl orthoformate to form an intermediate, which is then cyclized with ammonia.

Experimental Protocol: A mixture of 2-amino-3-chlorobenzoic acid (10 mmol) and triethyl orthoformate (15 mL) is heated at 130-140°C for 2 hours. The excess triethyl orthoformate and ethanol formed are removed by distillation under reduced pressure. The residue is then cooled and a solution of ammonia in ethanol (2M, 20 mL) is added. The mixture is heated in a sealed tube at 100°C for 3 hours. After cooling, the solvent is evaporated, and the residue is triturated with water. The solid product is collected by filtration, washed with water, and dried.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes for this compound.

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Product 2-amino-3-chlorobenzoic_acid 2-Amino-3-chlorobenzoic Acid Formamide Formamide 2-amino-3-chlorobenzoic_acid->Formamide Route 1 Urea Urea 2-amino-3-chlorobenzoic_acid->Urea Route 2 TEOF_NH3 Triethyl Orthoformate / NH3 2-amino-3-chlorobenzoic_acid->TEOF_NH3 Route 3 This compound This compound Formamide->this compound Urea->this compound TEOF_NH3->this compound

Caption: Synthetic pathways to this compound.

G cluster_route1 Route 1: Formamide cluster_route2 Route 2: Urea cluster_route3 Route 3: Triethyl Orthoformate / NH3 start1 2-Amino-3-chlorobenzoic Acid reagent1 Formamide condition1 150-160°C, 4h product1 This compound reagent1->product1 Yield: ~85% start2 2-Amino-3-chlorobenzoic Acid reagent2 Urea condition2 180-190°C, 3h product2 This compound reagent2->product2 Yield: ~75% start3 2-Amino-3-chlorobenzoic Acid reagent3a TEOF condition3 130-140°C, 2h then 100°C, 3h product3 This compound reagent3b NH3 / EtOH reagent3b->product3 Yield: ~70%

Caption: Experimental workflow for each synthetic route.

Unveiling the Interaction: A Comparative Guide to the Binding Mode of 8-Chloroquinazolin-4-OL with PARP-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 8-Chloroquinazolin-4-OL's interaction with its target, Poly(ADP-ribose) polymerase-1 (PARP-1), alongside other notable PARP-1 inhibitors. This document summarizes key quantitative data, details experimental methodologies for binding analysis, and visualizes the critical molecular interactions and signaling pathways.

Executive Summary

This compound has been identified as an inhibitor of the PARP-1 enzyme with a half-maximal inhibitory concentration (IC50) of 5.65 μM.[1] PARP-1 is a crucial enzyme in the DNA damage response (DDR) pathway, making it a significant target in cancer therapy.[2][3] This guide delves into the specifics of this compound's interaction with PARP-1, drawing comparisons with established clinical PARP-1 inhibitors such as Olaparib, Rucaparib, and Talazoparib. While the precise, experimentally determined binding mode of this compound is not yet publicly available in the form of a co-crystal structure, this guide presents a plausible binding model based on computational docking studies of similar quinazolinone derivatives.

Comparative Analysis of PARP-1 Inhibitors

The efficacy of PARP-1 inhibitors is primarily determined by their binding affinity and inhibitory activity. The following table summarizes the available quantitative data for this compound and a selection of clinically approved PARP-1 inhibitors.

CompoundTargetIC50 (μM)Binding Affinity (K D , nM)Notes
This compound PARP-1 5.65 Not Reported Nicotinamide mimic. [1]
OlaparibPARP-1/20.005 (PARP-1)1 (PARP-1)First FDA-approved PARP inhibitor.[4]
RucaparibPARP-1/2/30.0018 (PARP-1)1.4 (PARP-1)Approved for ovarian and prostate cancers.
TalazoparibPARP-1/20.00057 (PARP-1)0.3 (PARP-1)Potent PARP trapping agent.[5]
NiraparibPARP-1/20.0038 (PARP-1)Not ReportedApproved for ovarian cancer.

Deciphering the Binding Mode of this compound

In the absence of a definitive co-crystal structure, the binding mode of this compound to the PARP-1 active site can be inferred from molecular docking studies of analogous quinazolinone derivatives.[6][7] These studies suggest that the quinazolinone scaffold occupies the nicotinamide-binding pocket of the PARP-1 catalytic domain.

cluster_binding_site PARP-1 Catalytic Domain cluster_interactions Key Interactions Nicotinamide Pocket Nicotinamide Pocket H-Bonds H-Bonds Nicotinamide Pocket->H-Bonds Forms with Gly, Ser Pi-Pi Stacking Pi-Pi Stacking Nicotinamide Pocket->Pi-Pi Stacking Forms with Tyr Adenine-Ribose Pocket Adenine-Ribose Pocket This compound This compound This compound->Nicotinamide Pocket Occupies

Figure 1. Hypothesized binding of this compound.

Key interactions likely include hydrogen bonds between the quinazolinone core and backbone atoms of glycine and serine residues, as well as pi-pi stacking interactions with a tyrosine residue within the nicotinamide-binding pocket. The 8-chloro substituent is predicted to be oriented towards a hydrophobic region of the pocket, contributing to the overall binding affinity.

The PARP-1 Signaling Pathway in DNA Damage Response

PARP-1 acts as a primary sensor for DNA single-strand breaks (SSBs).[8] Upon detecting DNA damage, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway.

DNA_SSB DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment BER Base Excision Repair Repair_Recruitment->BER DNA_Repair DNA Repair BER->DNA_Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_Activation Inhibits

Figure 2. PARP-1 signaling in DNA repair.

Inhibition of PARP-1 by compounds like this compound prevents the synthesis of PAR chains. This disruption of the repair process leads to the accumulation of unrepaired SSBs, which can then collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

Experimental Protocols for Binding and Inhibition Analysis

The interaction of small molecules with their protein targets is a critical aspect of drug discovery and can be quantitatively assessed using various biophysical and biochemical techniques.

Experimental Workflow for IC50 Determination

cluster_workflow IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents: - PARP-1 Enzyme - NAD+ (Substrate) - Activated DNA - Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate PARP-1 with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with NAD+ and DNA Incubate->Initiate_Reaction Measure_Activity Measure PARP-1 Activity (e.g., Fluorescence-based assay) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Measure_Activity->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for IC50 determination.

1. PARP-1 Inhibition Assay (Enzymatic Assay):

  • Principle: This assay measures the enzymatic activity of PARP-1 in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.

  • Protocol Outline:

    • Recombinant human PARP-1 enzyme is incubated with a series of dilutions of this compound.

    • The enzymatic reaction is initiated by adding the substrate, nicotinamide adenine dinucleotide (NAD+), and activated DNA (to stimulate PARP-1 activity).

    • The formation of poly(ADP-ribose) (PAR) is quantified. This can be done using various methods, such as a colorimetric assay using an anti-PAR antibody or a fluorescence-based assay that detects the consumption of NAD+.[9][10]

    • The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

2. Surface Plasmon Resonance (SPR):

  • Principle: SPR is a label-free technique that measures the binding kinetics and affinity of an inhibitor to its target protein in real-time.

  • Protocol Outline:

    • PARP-1 is immobilized on a sensor chip.

    • A solution containing this compound is flowed over the sensor surface.

    • The binding of the inhibitor to PARP-1 causes a change in the refractive index at the sensor surface, which is detected as a response signal.

    • By analyzing the association and dissociation phases of the binding event at different inhibitor concentrations, the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) can be determined.[11]

3. Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein.

  • Protocol Outline:

    • A solution of this compound is titrated into a sample cell containing a solution of PARP-1.

    • The heat released or absorbed during the binding event is measured by the instrument.

    • The resulting data is used to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[12][13][14]

Conclusion

This compound presents as a promising inhibitor of PARP-1. While further experimental validation, particularly through X-ray crystallography, is necessary to definitively confirm its binding mode, the available data and computational models provide a strong foundation for its mechanism of action. The comparative data presented in this guide positions this compound within the broader landscape of PARP-1 inhibitors and highlights the importance of detailed biophysical and biochemical characterization in the development of targeted cancer therapies.

References

Safety Operating Guide

Essential Safety and Operational Guide for 8-Chloroquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 8-Chloroquinazolin-4-OL. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as toxic if swallowed and causes skin irritation[1].

Key Hazards:

  • Acute Oral Toxicity

  • Skin Irritation

  • Potential for Serious Eye Damage [1][2]

Immediate action in case of exposure is critical. Always ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[1].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are recommended[1][3].
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat or gown should be worn[1].
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[1]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].

Step-by-Step Handling and Operational Plan

Follow these procedures to ensure the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated place[1][4]. Store locked up and away from strong oxidizing agents[1].

3.2. Preparation and Use:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[1].

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust[1].

    • Use appropriate tools (e.g., spatula, weigh paper) for transfer.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving, add the solid to the solvent slowly.

    • If sonication is required for dissolution, ensure the container is properly sealed[5].

3.3. Spill and Emergency Procedures:

  • Evacuate: In case of a significant spill, evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust[1].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1][4].

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs[1][4].

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1][6].

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water[1][6].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated consumables (e.g., weigh paper, gloves, wipes), in a clearly labeled, sealed hazardous waste container.

    • Collect all liquid waste in a separate, clearly labeled, sealed hazardous waste container.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in regular trash[1].

    • Arrange for pickup by a licensed hazardous waste disposal company.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Melting Point 96 - 100 °C / 204.8 - 212 °F
Solubility in DMSO 22.5 mg/mL (124.59 mM)[5]

Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Start Start: Receive Chemical Inspect Inspect Container for Damage Start->Inspect Store Store in a Cool, Dry, Well-Ventilated Area (Locked Up) Inspect->Store No Damage SpillResponse Follow Spill Response Protocol (Evacuate, Contain, Clean) Inspect->SpillResponse Damaged PrepareWorkArea Prepare Work Area (Chemical Fume Hood) Store->PrepareWorkArea DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) PrepareWorkArea->DonPPE Handle Handle Chemical (Weighing, Transfer, Solution Prep) DonPPE->Handle Decontaminate Decontaminate Work Area and Tools Handle->Decontaminate Spill Spill Occurs Handle->Spill DoffPPE Doff PPE Correctly Decontaminate->DoffPPE CollectWaste Collect Hazardous Waste (Solid and Liquid) DoffPPE->CollectWaste Dispose Dispose of Waste via Approved Channels CollectWaste->Dispose End End of Process Dispose->End Spill->SpillResponse SpillResponse->Decontaminate

Caption: Workflow for safe handling and disposal of this compound.

References

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